Zorifertinib

Catalog No.
S547918
CAS No.
1626387-80-1
M.F
C22H23ClFN5O3
M. Wt
459.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorifertinib

CAS Number

1626387-80-1

Product Name

Zorifertinib

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate

Molecular Formula

C22H23ClFN5O3

Molecular Weight

459.9 g/mol

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD3759; AZD-3759; AZD 3759; zorifertinibum; zorifertinib.

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C

The exact mass of the compound (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate is 459.14735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zorifertinib AZD3759 mechanism of action EGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Differentiator

Zorifertinib exerts its antitumor effects through a multi-faceted mechanism, with its core differentiator being unprecedented BBB penetration.

  • EGFR Signaling Inhibition: Like other EGFR-TKIs, this compound binds reversibly to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR. This inhibits autophosphorylation and activation of the receptor, blocking critical downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR [1]. In EGFR-mutant NSCLC cells, which are "addicted" to EGFR signaling, this inhibition leads to cell cycle arrest and apoptosis [2] [1].
  • Engineered Blood-Brain Barrier Penetration: Unlike earlier EGFR-TKIs with limited CNS penetration (Kpuu 0.066-0.29), this compound was specifically designed to have high BBB penetrability [3] [1]. It is a non-substrate for efflux proteins like P-glycoprotein, which actively pump many drugs out of the brain [4]. This design allows it to achieve a Kpuu of approximately 1.1-1.4, meaning concentrations in the cerebrospinal fluid and brain tissue are equivalent to or exceed those in the blood [3]. This property enables this compound to effectively inhibit EGFR phosphorylation not only in systemic tumors but also in CNS metastases [3].

The following diagram illustrates how this compound's unique properties enable it to target tumors on both sides of the blood-brain barrier:

G Plasma Plasma (Blood) BBB Blood-Brain Barrier Plasma->BBB High Free Fraction CNS CNS / Brain Tissue BBB->CNS Passive Diffusion & Non-Efflux Substrate Tumor_CNS CNS Metastasis (EGFR Mutation) CNS->Tumor_CNS Binds EGFR-TK Tumor_Systemic Systemic Tumor (EGFR Mutation) Apoptosis Induces Tumor Cell Apoptosis Tumor_Systemic->Apoptosis Inhibits Proliferation Tumor_CNS->Apoptosis Inhibits Proliferation Drug This compound (AZD3759) Drug->Plasma Oral Administration Drug->Tumor_Systemic Binds EGFR-TK

This compound's high free fraction in plasma and passive diffusion properties enable effective crossing of the blood-brain barrier, targeting both systemic tumors and CNS metastases.

Clinical Evidence and Experimental Data

The approval and recommendation of this compound are supported by robust clinical trial data, most notably from the phase 3 EVEREST trial.

EVEREST Trial (NCT03653546) Key Findings [5] [6] [4]:

This was a pivotal, randomized, phase 3 trial comparing this compound to first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases.

Endpoint This compound Control (1st-gen TKI) Hazard Ratio (HR)
Median Progression-Free Survival (PFS) 9.6 months 6.9 months 0.719 (95% CI: 0.580–0.893; p=0.0024)
Intracranial PFS (by BICR) 17.9 months Not Reported 0.467 (95% CI: 0.352–0.619)
Overall Survival (OS) - Subgroup* 37.3 months 31.8 months 0.833 (95% CI: 0.524–1.283)

*OS data were immature; this subgroup analysis was for patients subsequently treated with a third-generation EGFR-TKI.

Phase 2 Dose-Finding Study (CTONG1702, NCT03574402) Key Findings [3]:

This arm of an umbrella trial was critical for optimal dose selection, comparing 200 mg twice daily (bid) and 300 mg bid.

Parameter 200 mg bid (n=15) 300 mg bid (n=15) Overall (n=30)
Confirmed Objective Response Rate (ORR) 80% 60% 70%
Median Progression-Free Survival (PFS) 15.8 months 10.7 months 12.9 months
Grade 3/4 Treatment-Related Adverse Events 60% 87% 73%

Research Context and Protocols

For researchers designing studies involving this compound, understanding the experimental context and resistance mechanisms is crucial.

Clinical Trial Methodology (EVEREST) [5] [6]:

  • Patient Population: Adults with untreated, advanced NSCLC with confirmed EGFR Ex19del or L858R mutations and at least one non-irradiated, symptomatic or asymptomatic CNS metastasis (MRI-confirmed). Key exclusion criteria included T790M mutation.
  • Study Design: Global, multi-center, randomized (1:1), open-label. The experimental arm received this compound 200 mg orally twice daily. The control arm received standard doses of gefitinib (250 mg daily) or erlotinib (150 mg daily).
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.
  • Key Secondary Endpoints: Intracranial PFS (assessed using modified RECIST 1.1 and RANO-BM criteria), Overall Survival (OS), Objective Response Rate (ORR), and safety.

Resistance Mechanism Insight [3]:

  • A key resistance mechanism identified after first-line this compound treatment is the emergence of the T790M mutation. In the phase 2 study, 59% (10/17) of patients who progressed developed T790M. This finding supports the potential of a sequential treatment strategy: using this compound in the first line, followed by a third-generation EGFR-TKI (like osimertinib) upon progression and T790M detection, which may lead to prolonged overall survival [5] [3].

References

Zorifertinib phase I metabolism N-demethylation O-demethylation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Phase I Metabolism and Metabolite Profiling

The following table summarizes the Phase I metabolites of Zorifertinib identified in vitro and in vivo, along with key quantitative data from metabolic stability studies [1] [2] [3]:

Metabolite ID Metabolic Pathway Mass Shift (Da) System Identified Notes / Related Intermediates
M1 N-Demethylation -14 In Vitro (RLMs), In Vivo (Rat) Forms iminium ion; precursor to cyano adduct (CN1).
M2 O-Demethylation -14 In Vitro (RLMs), In Vivo (Rat) -
M3 Hydroxylation +16 In Vitro (RLMs), In Vivo (Rat) -
M4 Reduction +2 In Vitro (RLMs), In Vivo (Rat) -
M5 Defluorination -18 In Vitro (RLMs), In Vivo (Rat) -
M6 Dechlorination -34 In Vitro (RLMs), In Vivo (Rat) -
CN1 Cyano adduct +25 (from iminium) In Vitro (RLMs with KCN) Trapped intermediate from N-methyl piperazine metabolism.
GSH1 GSH conjugate +305 (from iminoquinone) In Vitro (RLMs with GSH) Trapped intermediate from phenyl amine ring metabolism.

Metabolic Stability Parameters in Human Liver Microsomes (HLMs) [3] [4]

  • In vitro Half-life (t₁/₂): 21.33 minutes
  • Intrinsic Clearance (CLᵢₙₜ): 32.5 µL/min/mg
  • Extraction Ratio: Moderate, indicating good bioavailability

Experimental Protocols for Metabolite Identification

The identification of these metabolites was based on the following detailed experimental methodologies [1] [2].

In Silico Prediction
  • Software Used: The WhichP450 module of the StarDrop software package was used to predict the most vulnerable sites of metabolism and the major CYP450 isoforms involved [1] [2].
  • Reactive Metabolites: The XenoSite reactivity model was used to predict the potential of the molecule to form reactive intermediates [2].
In Vitro Incubation and Sample Preparation
  • Incubation System: this compound was incubated with Rat Liver Microsomes (RLMs) or isolated perfused rat hepatocytes in the presence of NADPH to support enzymatic activity [1].
  • Trapping Reactive Intermediates:
    • To trap iminium ions formed from the N-methyl piperazine ring, incubations were conducted with 1.0 mM potassium cyanide (KCN), leading to stable cyano adducts [1] [2].
    • To trap iminoquinone intermediates formed from the phenyl amine ring, incubations were conducted with 1.0 mM glutathione (GSH), leading to stable GSH conjugates [1] [2].
  • Sample Extraction: Proteins from the incubation matrix were precipitated to extract ZFB and its metabolites for analysis [1].
In Vivo Study in Rats
  • Dosing: Sprague Dawley rats received this compound (10 mg kg⁻¹) via oral gavage [1] [2].
  • Sample Collection: Urine was collected over specific intervals (0–120 hours) post-dosing, filtered, and stored at -70 °C until analysis [1] [2].
Instrumental Analysis: LC-IT-MS
  • Apparatus: An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap Mass Spectrometer was used [1] [2].
  • Chromatography:
    • Column: Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)
    • Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile
    • Gradient: 5% B to 90% B over 65 minutes
    • Flow Rate: 0.25 mL/min
    • Injection Volume: 10 µL [1] [2]
  • Mass Spectrometry:
    • Ionization: Positive Electrospray Ionization (ESI)
    • Capillary Voltage: 4000 V
    • Drying Gas Temperature: 350 °C
    • Analysis: Full mass scans followed by Collision-Induced Dissociation (CID) for structural characterization of metabolites [1] [2].

Metabolic Pathways and Reactive Intermediates

The diagram below summarizes the major Phase I metabolic pathways and the subsequent formation of reactive intermediates for this compound.

G cluster_0 Stable Phase I Metabolites cluster_1 Reactive Intermediates cluster_2 Trapped & Detected Adducts This compound This compound M1 M1 N-Demethylation This compound->M1 CYP450 M2 M2 O-Demethylation This compound->M2 CYP450 M3 M3 Hydroxylation This compound->M3 CYP450 M4 M4 Reduction This compound->M4 CYP450 M5 M5 Defluorination This compound->M5 CYP450 M6 M6 Dechlorination This compound->M6 CYP450 Iminoquinone Iminoquinone (Reactive) This compound->Iminoquinone CYP450 Oxidation Iminium Iminium Ion (Reactive) M1->Iminium Further Oxidation CyanoAdduct Cyano Adduct (CN1) Iminium->CyanoAdduct Trapped by KCN GSH_Conjugate GSH Conjugate (GSH1) Iminoquinone->GSH_Conjugate Trapped by GSH

This roadmap illustrates how this compound is metabolized. The N-methyl piperazine ring is a primary site for N-demethylation (M1), which can undergo further oxidation to form a reactive iminium ion. The phenyl amine ring can be oxidized to form a reactive iminoquinone intermediate. These reactive species are electrophilic and can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicities. Their formation provides a plausible mechanistic explanation for the hepatobiliary and renal disorders noted as side effects in some patients [1] [2].

References

Zorifertinib reactive metabolite identification GSH conjugates cyano adducts

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification Summary

The following tables summarize the in vitro and in vivo metabolites of Zorifertinib (ZFB) identified using Liquid Chromatography Ion-Trap Mass Spectrometry (LC-IT-MS) [1] [2].

Table 1: In Vitro Metabolites of this compound

Metabolite Category Quantity Identified Metabolic Pathways / Reactions
Phase I Metabolites 6 N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1].
Phase II Metabolites 3 Information not specified in abstract [2].
Reactive Intermediate Adducts 7 Four GSH conjugates and three cyano adducts [1] [2].

Table 2: In Vivo Metabolites of this compound

Metabolite Category Quantity Identified Metabolic Pathways / Reactions
Phase I Metabolites 6 N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1].
Phase II Metabolites 3 Direct sulphate and glucuronic acid conjugation with ZFB [1].

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the study [1] [2].

In Vitro Metabolite Profiling
  • Incubation System: this compound was incubated with isolated perfused rat liver hepatocytes and rat liver microsomes (RLMs) [1] [2].
  • Trapping Reactive Intermediates: To stabilize and identify reactive intermediates, incubations with RLMs were also performed in the presence of 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione (GSH) [1] [2]. The N-methyl piperazine ring forms iminium intermediates trapped by KCN, while the phenyl amine ring can form iminoquinone intermediates trapped by GSH [1].
  • Sample Extraction: ZFB and its metabolites were extracted from the incubation matrix using protein precipitation [1] [2].
In Vivo Metabolite Profiling
  • Animal Model: Sprague Dawley rats were housed in metabolic cages and administered ZFB (10 mg kg⁻¹) via oral gavage [1] [2].
  • Sample Collection: Urine was collected at specific time intervals (0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) after dosing [1] [2].
  • Sample Storage: The collected urine samples were filtered and stored at -70 °C until analysis [1] [2].
Instrumentation and Analysis
  • Chromatography: An Agilent HPLC 1200 series with an Eclipse Plus C18 column was used for separation [1] [2].
  • Mass Spectrometry: Detection was performed using an Agilent 6320 Ion Trap mass spectrometer with positive electrospray ionization (ESI) [1] [2].
  • Data Acquisition: Mass Hunter software was used to control the instrument and acquire data. Metabolite dissociation was achieved using collision-induced dissociation (CID) [1] [2].

Experimental Workflow Diagrams

The following diagram outlines the overall experimental workflow for identifying reactive metabolites of this compound.

G cluster_invitro In Vitro Details cluster_invivo In Vivo Details Start Start: this compound (ZFB) InSilico In Silico Prediction Start->InSilico InVitro In Vitro Incubation InSilico->InVitro InVivo In Vivo Study InSilico->InVivo Analysis LC-IT-MS Analysis InVitro->Analysis RLMs Rat Liver Microsomes (RLMs) Hepatocytes Isolated Rat Hepatocytes InVivo->Analysis Dosing Oral Gavage (10 mg/kg) Results Metabolite Identification Analysis->Results Trapping With 1.0 mM KCN & 1.0 mM GSH RLMs->Trapping Extraction Protein Precipitation Hepatocytes->Extraction Trapping->Extraction Extraction->Analysis Urine Urine Collection (0-120 hours) Dosing->Urine Storage Filter & Store at -70°C Urine->Storage Storage->Analysis

Overall experimental workflow for this compound metabolite profiling.

The diagram below illustrates the specific bioactivation pathways and trapping mechanisms for reactive intermediates.

G ZFB This compound (ZFB) PI Phase I Metabolism ZFB->PI Iminium Reactive Iminium Ion PI->Iminium N-methyl piperazine ring bioactivation Iminoquinone Reactive Iminoquinone Intermediate PI->Iminoquinone phenyl amine ring bioactivation Cyano Stable Cyano Adduct (Trapped with KCN) Iminium->Cyano Trapping Agent KCN MS Detection by LC-IT-MS Cyano->MS GSH Stable GSH Conjugate (Trapped with Glutathione) Iminoquinone->GSH Trapping Agent GSH GSH->MS

Bioactivation pathways and trapping of reactive intermediates.

References

Zorifertinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism of Zorifertinib

This compound undergoes extensive metabolism, generating multiple phase I and phase II metabolites, as well as reactive intermediates [1].

The table below summarizes the experimentally observed metabolites of this compound:

Metabolite Type Quantity Identified Key Metabolic Reactions
In Vivo Phase I 6 N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]
In Vivo Phase II 3 Direct sulphate and glucuronic acid conjugation [1]
In Vitro Phase I 6 N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]
In Vitro Phase II 3 Conjugation reactions [1]
Reactive Intermediates 7 (4 GSH conjugates, 3 cyano adducts) Bioactivation of the N-methyl piperazine and phenyl amine rings [1]

Key Metabolic Pathways and Bioactivation: The N-methyl piperazine ring is a primary site of metabolism, undergoing Phase I metabolism to form iminium ion intermediates. These reactive intermediates were trapped and identified using potassium cyanide (KCN) and glutathione (GSH) during in vitro incubations with Rat Liver Microsomes (RLMs) [1]. The formation of these reactive intermediates is a crucial area of investigation as they may be associated with the drug's observed toxicities [1].

Distribution and Blood-Brain Barrier Penetration

This compound was explicitly designed to penetrate the central nervous system and has demonstrated a superior ability to control intracranial lesions in clinical trials [2].

  • Design Principle: this compound is the first EGFR-TKI designed as a non-substrate for blood-brain barrier (BBB) efflux proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This design allows it to achieve 100% penetration of the blood-brain barrier, a key differentiator from other drugs in its class [2].
  • Clinical Evidence: The EVEREST phase III trial demonstrated that this compound significantly benefits patients with NSCLC and CNS metastases. The trial reported an intracranial Progression-Free Survival (PFS) of 17.9 months and reduced the risk of intracranial progression or death by 37% [2].

Experimental Protocols and Models

The following diagram illustrates the key experimental workflow used in metabolite profiling and identification for this compound, based on the research details [1]:

workflow InSilico In Silico Prediction (StarDrop WhichP450) InVitro In Vitro Incubation (Rat Liver Microsomes & Hepatocytes) InSilico->InVitro Trapping Reactive Metabolite Trapping (With KCN and GSH) InVitro->Trapping SamplePrep Sample Preparation (Protein Precipitation) InVitro->SamplePrep Trapping->SamplePrep InVivo In Vivo Study (Oral administration to rats) InVivo->SamplePrep Analysis LC-IT-MS Analysis (Metabolite Separation & Identification) SamplePrep->Analysis

Experimental workflow for this compound metabolite profiling

Detailed Methodologies:

  • In Silico Prediction: Metabolic soft spots and the regioselectivity of major CYP450 isoforms were predicted using the WhichP450 module in the StarDrop software package [1].
  • In Vitro Metabolism: Metabolites were generated by incubating this compound with isolated perfused rat liver hepatocytes and Rat Liver Microsomes (RLMs). To capture reactive intermediates, incubations with RLMs were also performed in the presence of 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione [1].
  • In Vivo Metabolism: this compound was administered to Sprague Dawley rats via oral gavage (10 mg kg⁻¹). Urine samples were collected at specific intervals over 120 hours for metabolite analysis [1].
  • Analytical Conditions:
    • Instrumentation: An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap mass spectrometer with a positive electrospray ionization (ESI) source was used [1].
    • Chromatography: Separation was achieved using an Agilent eclipse plus C18 column (150 mm × 2.1 mm, 3.5 µm) with a gradient mobile phase of 0.1% formic acid and acetonitrile over a 65-minute run time [1].

Key Takeaways for Researchers

  • Metabolic Profile: this compound has a complex metabolic fate, with extensive Phase I transformations and the potential for bioactivation to reactive species, which may inform toxicity studies [1].
  • Successful CNS Targeting: Its design as a non-efflux substrate at the BBB has proven clinically successful, validating an important approach for designing drugs intended to treat CNS metastases [2].
  • Research Applications: The described in silico, in vitro, and in vivo models provide a robust framework for the comprehensive metabolite profiling of novel small molecules [1].

References

Zorifertinib EGFR exon 19 deletion L858R mutation inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular IC50 Data of Zorifertinib

The table below summarizes the key quantitative inhibitory data for this compound against different forms of the EGFR kinase.

Target / Cell Line Assay Type IC50 Value Description / Context
EGFR (L858R) [1] [2] Cell-free biochemical assay 0.2 nM [1] [2] At Km ATP concentrations [2]
EGFR (exon 19Del) [1] [2] Cell-free biochemical assay 0.2 nM [1] [2] At Km ATP concentrations [2]
EGFR (WT) [1] [2] Cell-free biochemical assay 0.3 nM [1] [2] At Km ATP concentrations [2]
H3255 cells (L858R) [1] Cellular proliferation 7 nM [1] 72-hour incubation by MTS assay [1]
PC-9 cells (exon 19Del) [1] Cellular proliferation 7.7 nM [1] 72-hour incubation by MTS assay [1]
PC-9 cells (exon 19Del) [1] Cellular phosphorylation 7.4 nM [1] Inhibition of mutant EGFR phosphorylation [1]

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the detailed methodologies for key assays from the search results.

Kinase Assay for IC50 Determination (Cell-free)

This protocol assesses the direct inhibition of EGFR enzymes [1].

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) [1].
  • Enzyme Concentrations:
    • EGFR wild type: 0.1 nM
    • EGFR L858R: 0.03 nM
    • EGFR Exon19Del: 0.026 nM [1]
  • ATP Concentrations: Used at the Km values for each enzyme (0.8 μM for WT, 4 μM for L858R, 25 μM for Exon19Del) [1].
  • Procedure:
    • Incubate ATP and a biotinylated peptide substrate with serially diluted this compound in a 384-well plate [1].
    • Start the reaction by adding the EGFR kinase [1].
    • After 30 minutes, stop the reaction with a detection reagent containing Streptavidin-XL665 and an Europium cryptate-labeled antibody [1].
    • Measure fluorescence at 615 nm and 665 nm after one hour. The signal ratio (665 nm/615 nm) is proportional to kinase activity [1].
  • Data Analysis: The IC50 value is calculated using a four-parameter logistic fit [1].
Cell Proliferation Assay (Cellular)

This protocol measures the inhibition of cell growth in mutant-derived cell lines [1].

  • Cell Lines: PC-9 (exon 19Del), H3255 (L858R), H838 (wild-type) [1].
  • Procedure:
    • Seed cells in 96-well plates and incubate overnight [1].
    • Expose cells to a concentration range of this compound (e.g., 0.0003 μM to 30 μM) for 72 hours [1].
    • Measure cell proliferation using a reagent like MTS or MTT, following the manufacturer's protocol [1].
    • Record absorbance with a plate reader [1].
  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the absorbance readings [1].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI). It binds to the intracellular kinase domain of EGFR, blocking the ATP-binding site and inhibiting its enzymatic activity. This inhibition prevents the auto-phosphorylation of EGFR and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to cancer cell apoptosis [3].

The following diagram illustrates the signaling pathway and mechanism of this compound action.

G cluster_path Inhibited Pathway EGF EGF Ligand EGFR EGFR Mutant (L858R / 19Del) EGF->EGFR Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) EGFR->Downstream Phosphorylation & Activation This compound This compound (AZD3759) This compound->EGFR Inhibits Apoptosis Cell Apoptosis Downstream->Apoptosis Promotes Cell Survival

This compound inhibits mutant EGFR signaling, inducing apoptosis.

Clinical Significance and CNS Penetration

The potent biochemical and cellular inhibition by this compound translates directly into its primary clinical application. Its key differentiator is its high blood-brain barrier (BBB) penetration, as it is designed as a non-efflux substrate [4].

  • Approved Indication: First-line treatment for adult patients with locally advanced or metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC with central nervous system (CNS) metastases [4].
  • Clinical Evidence: The phase 3 EVEREST trial demonstrated that this compound significantly improved systemic and intracranial progression-free survival (PFS) compared to first-generation EGFR-TKIs (gefitinib/erlotinib) [5] [6].
    • Median PFS: 9.6 months vs. 6.9 months (Control) [5] [6].
    • Intracranial PFS: Hazard Ratio (HR) of 0.467, indicating a more than 50% reduction in the risk of intracranial progression or death [5].

References

Zorifertinib Clinical Trial Protocol: EVEREST Study (NCT03653546) - Comprehensive Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Clinical Unmet Need

Central nervous system (CNS) metastases represent a frequent and challenging complication in patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), conferring a particularly poor prognosis and limited therapeutic options. While EGFR-tyrosine kinase inhibitors (EGFR-TKIs) have revolutionized treatment for advanced EGFR-mutant NSCLC, their efficacy against CNS metastases has been limited by inadequate blood-brain barrier (BBB) penetration. Prior to the EVEREST trial, evidence for EGFR-TKI efficacy in this patient population primarily derived from subgroup analyses, single-arm studies, or retrospective analyses with significant methodological limitations, including small sample sizes, selection of patients with minimal intracranial disease, and non-mandatory routine CNS imaging [1]. This left a substantial unmet medical need for a systematically evaluated therapeutic agent specifically designed to address the unique challenges of CNS metastases.

Zorifertinib (AZD3759) represents a novel therapeutic approach to this clinical challenge as the first EGFR-TKI specifically designed and developed for patients with CNS metastases. Unlike other EGFR-TKIs, this compound is not a substrate of P-glycoprotein or breast cancer resistance protein, achieving complete blood-brain barrier penetration (100% in studies) compared to the substantially lower penetration rates of first- and second-generation EGFR-TKIs (1.13%-3.3%) and even third-generation agents like osimertinib (2.5%-16%) [1]. This pharmacological profile addressed a fundamental limitation of existing therapies and formed the rationale for the pivotal EVEREST trial, which was specifically designed as the first randomized controlled trial conducted exclusively in patients with advanced EGFR-mutant NSCLC and CNS metastases [2] [1].

EVEREST Trial Design and Methodology

Trial Structure and Patient Population

The EVEREST trial (NCT03653546) was a phase 3, multi-national, randomized, open-label study designed to compare the efficacy and safety of first-line this compound versus first-generation EGFR-TKIs in treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases. The trial employed a 1:1 randomization scheme, allocating 220 patients to the this compound arm and 219 patients to the control arm (gefitinib n = 211 [96.3%], erlotinib n = 8 [3.7%]) [2] [1]. Patient recruitment occurred between February 1, 2019, and January 12, 2021, with the data cutoff for the primary analysis set on July 12, 2022 [1].

Key eligibility criteria required patients to have histologically or cytologically confirmed advanced NSCLC with confirmed EGFR sensitizing mutations (exon 19 deletion or L858R), at least one measurable CNS metastasis as per Response Assessment in Neuro-Oncology Brain Metastasis (RANO-BM) criteria, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Importantly, the trial included patients with both symptomatic and asymptomatic CNS metastases, provided they had not received prior radiation therapy for these lesions. This inclusive approach addressed a broader clinical population than many previous studies [2] [1]. Baseline characteristics were well-balanced between treatment arms, with the majority of patients having the EGFR L858R mutation (55%) or more than three CNS lesions (54%) [2].

Treatment Regimens and Study Endpoints

Patients in the investigational arm received This compound 200 mg orally twice daily, while those in the control arm received either gefitinib 250 mg or erlotinib 150 mg orally once daily. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. The trial protocol permitted subsequent therapies after progression, with a notable proportion of patients in both arms receiving third-generation EGFR-TKIs upon disease progression [2] [1].

The trial employed a comprehensive endpoint assessment strategy with the primary endpoint being blinded independent central review (BICR)-assessed progression-free survival (PFS) according to RECIST 1.1 criteria. Key secondary endpoints included intracranial PFS (assessed by BICR using modified RECIST 1.1 for brain metastases and by investigators using RANO-BM criteria), objective response rate (ORR), duration of response (DOR), overall survival (OS), and safety profiles. The use of multiple assessment methodologies for intracranial efficacy provided robust and complementary data on CNS activity [2] [1].

Table 1: EVEREST Trial Design Overview

Trial Aspect Specification
ClinicalTrials.gov Identifier NCT03653546
Phase 3
Study Design Randomized, open-label, multi-national
Randomization 1:1 (this compound:Control)
Patient Population Treatment-naive EGFR-mutant NSCLC with CNS metastases
Sample Size 439 patients

| Interventions | Experimental: this compound 200 mg twice daily Control: Gefitinib 250 mg once daily or Erlotinib 150 mg once daily | | Primary Endpoint | BICR-assessed PFS per RECIST 1.1 | | Key Secondary Endpoints | Intracranial PFS, ORR, DOR, OS, safety |

Key Results and Efficacy Outcomes

Primary Efficacy Endpoints

The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in systemic PFS with this compound compared to first-generation EGFR-TKIs. The median PFS was 9.6 months in the this compound arm versus 6.9 months in the control arm, corresponding to a hazard ratio (HR) of 0.719 (95% confidence interval [CI], 0.580-0.893; p = 0.0024) [2]. This represents a 28.1% reduction in the risk of disease progression or death with this compound, establishing its superiority in controlling systemic disease in this challenging patient population with CNS metastases.

Intracranial Efficacy

The most compelling efficacy data emerged from the intracranial analyses, where this compound demonstrated substantial superiority. When assessed by BICR using modified RECIST 1.1 criteria for brain metastases, this compound achieved a median intracranial PFS that was significantly prolonged compared to control, with a HR of 0.467 (95% CI, 0.352-0.619) [2]. This represents a 53.3% reduction in the risk of intracranial progression. Similarly, when assessed by investigators using RANO-BM criteria, the intracranial PFS benefit remained significant (HR, 0.627; 95% CI, 0.466-0.844) [2]. These consistent findings across different assessment methodologies robustly demonstrate this compound's enhanced efficacy in controlling CNS metastases, directly addressing the clinical challenge of inadequate BBB penetration with earlier-generation EGFR-TKIs.

Overall Survival and Subsequent Therapies

At the time of data cutoff, overall survival data remained immature, with the estimated median OS being 37.3 months with this compound and 31.8 months with control (HR, 0.833; 95% CI, 0.524-1.283) [2]. Importantly, the protocol permitted subsequent therapies after progression, and a substantial proportion of patients received third-generation EGFR-TKIs following discontinuation of study treatment. The investigators noted that sequential use of this compound followed by third-generation EGFR-TKIs showed the potential to prolong patients' survival, suggesting a viable treatment strategy for this population [2] [1]. This sequential approach may be particularly relevant given that 59.0% of patients developed EGFR T790M mutation upon progressive disease in the phase 2 CTONG1702 study of this compound [1].

Table 2: Key Efficacy Outcomes from EVEREST Trial

Efficacy Parameter This compound (n=220) Control (n=219) Hazard Ratio (95% CI) P-value
Median PFS (months) 9.6 6.9 0.719 (0.580-0.893) 0.0024
Intracranial PFS (BICR, mRECIST 1.1) Not reported Not reported 0.467 (0.352-0.619) Not reported
Intracranial PFS (Investigator, RANO-BM) Not reported Not reported 0.627 (0.466-0.844) Not reported
Median OS (months) 37.3 31.8 0.833 (0.524-1.283) Immature data
EGFR Subtypes
Exon 19 Deletion Not reported Not reported 0.684 (0.505-0.926) Not reported
L858R Mutation Not reported Not reported 0.762 (0.568-1.021) Not reported

Safety Profile and Management

The safety analysis of the EVEREST trial revealed that this compound had a manageable safety profile consistent with previously reported data on the drug [2]. The adverse events observed were characteristic of EGFR-TKI class effects, with no unexpected toxicities emerging. The most common adverse events associated with this compound included rash, diarrhea, and elevated transaminases, which were generally manageable with appropriate supportive care and dose modifications when necessary [2].

While the published excerpts from the EVEREST trial do not provide comprehensive quantitative data on adverse event rates, they note that the safety profile of this compound was considered acceptable in the context of its clinical benefits, particularly given the challenging patient population with CNS metastases who have limited therapeutic options [2]. The adverse events reported were consistent with those observed in earlier phase studies of this compound, including the phase 1 BLOOM study and phase 2 CTONG1702 study, which provided preliminary safety data leading to the phase 3 trial [1]. As with all EGFR-TKIs, appropriate monitoring and proactive management of characteristic adverse events are essential for optimizing treatment duration and maintaining patients' quality of life.

Experimental Protocols and Methodologies

Patient CNS Assessment Protocol

The EVEREST trial implemented a comprehensive CNS assessment protocol to ensure accurate evaluation of intracranial disease activity. All patients underwent contrast-enhanced brain MRI at baseline, with follow-up scans conducted every 6 weeks during the first 48 weeks, and subsequently every 12 weeks until documented CNS progression. The imaging assessment followed a dual-review process incorporating both BICR using modified RECIST 1.1 criteria for brain metastases and investigator assessment using RANO-BM criteria [2] [1]. This rigorous approach minimized assessment bias and provided robust data on intracranial efficacy.

The specific assessment protocol required:

  • Standardized MRI parameters across all study sites to ensure consistency in image quality
  • Centralized imaging review by qualified radiologists blinded to treatment assignment
  • Simultaneous assessment of systemic and intracranial disease to comprehensively characterize disease progression patterns
  • Independent adjudication committee for discordant cases between BICR and investigator assessments
EGFR Mutation Testing Methodology

The EVEREST trial employed rigorous molecular testing methodologies to confirm EGFR mutation status, which was a key eligibility criterion. The testing approach utilized next-generation sequencing (NES) platforms applied to either tumor tissue or circulating tumor DNA (ctDNA) from plasma samples [1]. The specific protocol involved:

  • Tumor tissue testing: Formalin-fixed paraffin-embedded (FFPE) tumor samples with minimum tumor content of 20% were analyzed using the QIASeq Comprehensive Cancer Panel (275 genes) by MEDx TMC [1]
  • ctDNA testing: Plasma samples collected in cell-free DNA collection tubes were processed within 72 hours of collection, with DNA extraction and library preparation following standardized protocols
  • Centralized testing confirmation: All EGFR mutation results were confirmed through a central laboratory to ensure consistency across the multi-national trial sites

This comprehensive testing strategy ensured accurate patient selection while also facilitating exploratory analyses of potential biomarkers of response.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and EGFR Signaling Pathway

This compound exerts its therapeutic effect through potent inhibition of EGFR signaling pathways, with distinctive pharmacokinetic properties that enable enhanced CNS penetration. The following Graphviz diagram illustrates the drug mechanism and key signaling pathways:

G This compound EGFR Inhibition and BBB Penetration Mechanism EGFR EGFR Dimerization Dimerization EGFR->Dimerization Downstream Signaling\n(MAPK, PI3K/AKT, JAK/STAT) Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) Dimerization->Downstream Signaling\n(MAPK, PI3K/AKT, JAK/STAT) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(MAPK, PI3K/AKT, JAK/STAT)->Cell Proliferation\n& Survival This compound This compound This compound->EGFR Potent Inhibition Blood-Brain Barrier\n(Not P-gp/BCRP Substrate) Blood-Brain Barrier (Not P-gp/BCRP Substrate) This compound->Blood-Brain Barrier\n(Not P-gp/BCRP Substrate) Complete BBB Penetration\n(100% in patients) Complete BBB Penetration (100% in patients) Blood-Brain Barrier\n(Not P-gp/BCRP Substrate)->Complete BBB Penetration\n(100% in patients) CNS Metastases\nTherapeutic Effect CNS Metastases Therapeutic Effect Complete BBB Penetration\n(100% in patients)->CNS Metastases\nTherapeutic Effect EGFR Inhibition in CNS EGFR Inhibition in CNS EGFR Inhibition in CNS->CNS Metastases\nTherapeutic Effect

This diagram illustrates this compound's unique dual mechanism: direct EGFR kinase inhibition combined with complete BBB penetration due to not being a substrate for efflux transporters P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). This distinguishes it from other EGFR-TKIs that have limited CNS penetration due to active efflux at the BBB [1].

EVEREST Trial Patient Flow and Assessment Schedule

The following workflow diagram outlines the key stages of patient participation in the EVEREST trial, from screening through follow-up:

G EVEREST Trial Patient Flow and Assessment Schedule cluster_assessments Scheduled Assessments Screening Screening EGFR Mutation\nTesting EGFR Mutation Testing Screening->EGFR Mutation\nTesting Baseline CNS MRI\n& Staging Baseline CNS MRI & Staging EGFR Mutation\nTesting->Baseline CNS MRI\n& Staging Randomization Randomization Baseline CNS MRI\n& Staging->Randomization This compound Arm\n(n=220) This compound Arm (n=220) Randomization->this compound Arm\n(n=220) 1:1 Control Arm\n(Gefitinib/Erlotinib)\n(n=219) Control Arm (Gefitinib/Erlotinib) (n=219) Randomization->Control Arm\n(Gefitinib/Erlotinib)\n(n=219) Treatment Phase\n(this compound 200mg BID) Treatment Phase (this compound 200mg BID) This compound Arm\n(n=220)->Treatment Phase\n(this compound 200mg BID) Treatment Phase\n(Gefitinib 250mg QD or\nErlotinib 150mg QD) Treatment Phase (Gefitinib 250mg QD or Erlotinib 150mg QD) Control Arm\n(Gefitinib/Erlotinib)\n(n=219)->Treatment Phase\n(Gefitinib 250mg QD or\nErlotinib 150mg QD) Efficacy Assessments Efficacy Assessments Treatment Phase\n(this compound 200mg BID)->Efficacy Assessments Treatment Phase\n(Gefitinib 250mg QD or\nErlotinib 150mg QD)->Efficacy Assessments Systemic Imaging\n(CT every 6 weeks) Systemic Imaging (CT every 6 weeks) Efficacy Assessments->Systemic Imaging\n(CT every 6 weeks) CNS Imaging\n(MRI every 6 weeks) CNS Imaging (MRI every 6 weeks) Efficacy Assessments->CNS Imaging\n(MRI every 6 weeks) Safety Monitoring\n(Continuous) Safety Monitoring (Continuous) Efficacy Assessments->Safety Monitoring\n(Continuous) QoL Assessments\n(Every 12 weeks) QoL Assessments (Every 12 weeks) Efficacy Assessments->QoL Assessments\n(Every 12 weeks) BICR Review\n(RECIST 1.1) BICR Review (RECIST 1.1) Systemic Imaging\n(CT every 6 weeks)->BICR Review\n(RECIST 1.1) BICR Review\n(Modified RECIST 1.1) BICR Review (Modified RECIST 1.1) CNS Imaging\n(MRI every 6 weeks)->BICR Review\n(Modified RECIST 1.1) Investigator Review\n(RANO-BM) Investigator Review (RANO-BM) CNS Imaging\n(MRI every 6 weeks)->Investigator Review\n(RANO-BM) Endpoints Primary Endpoint PFS by BICR Key Secondary Endpoints Intracranial PFS, ORR, OS, Safety BICR Review\n(RECIST 1.1)->Endpoints BICR Review\n(Modified RECIST 1.1)->Endpoints Investigator Review\n(RANO-BM)->Endpoints

This workflow highlights the comprehensive assessment strategy employed in the EVEREST trial, particularly the rigorous imaging schedule and dual review processes that ensured robust efficacy evaluation.

Discussion and Clinical Implications

The EVEREST trial represents a significant advancement in the therapeutic landscape for patients with EGFR-mutant NSCLC and CNS metastases, addressing a previously unmet need through a specifically designed EGFR-TKI with enhanced BBB penetration. The results demonstrate that this compound significantly improves both systemic and intracranial PFS compared to first-generation EGFR-TKIs, with a particularly dramatic improvement in intracranial disease control (HR 0.467) [2]. This establishes this compound as a novel first-line option for this challenging patient population.

The trial findings have several important clinical implications. First, they validate the strategy of designing TKIs specifically for CNS penetration rather than relying on agents developed primarily for systemic disease control. Second, the potential for sequential therapy with this compound followed by third-generation EGFR-TKIs upon progression and T790M emergence offers a promising long-term treatment strategy that may optimize overall survival outcomes [2] [1]. Finally, the particularly pronounced benefit in patients with the L858R mutation is noteworthy, as this subgroup has historically derived less benefit from some third-generation EGFR-TKIs like osimertinib (HR 1.0 in the FLAURA trial) [1].

From a drug development perspective, the EVEREST trial provides a model for future CNS metastasis trials, demonstrating the importance of dedicated studies in this population rather than relying on subgroup analyses. The use of multiple CNS assessment methodologies and mandatory baseline and follow-up CNS imaging sets a new standard for rigorous evaluation of intracranial efficacy. As the first randomized controlled trial exclusively enrolling patients with EGFR-mutant NSCLC and CNS metastases, EVEREST provides practice-changing evidence that will inform future treatment guidelines and clinical practice in this area of high unmet need [2] [1].

References

Zorifertinib administration first-line EGFR mutant NSCLC CNS metastases

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

Zorifertinib (AZD3759) is a novel EGFR tyrosine kinase inhibitor (TKI) specifically engineered for high blood-brain barrier (BBB) penetration by avoiding efflux transport proteins like P-glycoprotein and breast cancer resistance protein, achieving nearly complete BBB penetration [1] [2] [3].

Indication and Regulatory Status
  • Approved Indication: First-line treatment for adults with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R mutations and central nervous system (CNS) metastases [3].
  • Regulatory Approval: Approved by China's National Medical Products Administration (NMPA) in November 2024 [3].
Efficacy Data from the EVEREST Trial

The phase 3 EVEREST trial established this compound's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [4].

Table 1: Key Efficacy Outcomes from the EVEREST Phase 3 Trial

Endpoint This compound Control (Gefitinib/Erlotinib) Hazard Ratio (HR) P-value
Median Progression-Free Survival (PFS) 9.6 months 6.9 months 0.719 (95% CI: 0.580-0.893) 0.0024 [4]
Intracranial PFS (BICR per mRECIST1.1) 17.9 months [3] Not Reported 0.467 (95% CI: 0.352-0.619) 0.0018 [4] [3]
Overall Survival (OS) in T790M+ subsequential 3rd-gen TKI 37.3 months (estimated) 31.8 months (estimated) 0.833 (95% CI: 0.524-1.283) Immature Data [4]
Intracranial Objective Response Rate (ORR) 75.0% [2] Not Reported - -

The trial demonstrated consistent PFS benefit across key subgroups, including patients with EGFR L858R mutations and those with more than 3 CNS lesions [4] [3].

Mechanism and Treatment Sequencing

This compound inhibits EGFR sensitizing mutations (exon 19Del, L858R). A key advantage is that the main acquired resistance mechanism is the EGFR T790M mutation, allowing for effective sequential therapy with third-generation EGFR-TKIs like osimertinib or aumolertinib [1]. This sequence offers a promising strategy to prolong overall survival [4] [1].

G A First-line this compound B Acquired T790M Resistance A->B E T790M Mutation Detected? B->E C Second-line 3rd-gen EGFR-TKI D Prolonged OS C->D E->C Yes F Alternative Therapy E->F No

Diagram 1: Sequential Treatment Logic for Prolonged Survival. A key rationale for the first-line use of this compound is that disease progression is often driven by the acquired EGFR T790M mutation, which is subsequently treatable with third-generation EGFR-TKIs, creating a strategy to extend overall survival [1].

Detailed Administration Protocol

Dosing and Schedule
  • Recommended Dosage: 200 mg taken orally twice daily [3].
  • Dosage Form: Hydrochloride tablets [3].
  • Administration: Can be taken with or without food [2].
Dose Modification Guidelines

Dose reductions are implemented to manage adverse events while maintaining treatment efficacy [1] [2].

Table 2: Dose Modification Scheme for Adverse Events

Dose Level Recommended Dose Guidance and Evidence
Starting Dose 250 mg - 300 mg twice daily Higher doses used in early trials [1] [2].
First Reduction 200 mg twice daily For recurrent Grade 2 or first occurrence of Grade 3 AEs [1] [2].
Second Reduction 150 mg twice daily For recurrent Grade 3 AEs [1].
Third Reduction 100 mg twice daily Case reports show maintained efficacy at this dose for over 7 years [2].
Toxicity Management Protocol

Management of common AEs involves dose modification and supportive care [1] [2].

G A Adverse Event (AE) Occurs B Assess AE Severity (Grade 1-3) A->B G Grade 1? B->G C Continue this compound at Current Dose D Implement Supportive Care D->C E Interrupt this compound E->D F Resume at Next Lower Dose Level Upon Recovery E->F G->C Yes H Grade 2? (Recurrent?) G->H No H->D Grade 2 (First) I Grade 3? (First Occurrence?) H->I Grade 2 (Recurrent) OR Grade 3 I->E Yes I->F Grade 3 (Recurrent)

Diagram 2: Adverse Event Management and Dose Modification Workflow. Most AEs are Grade 1-2 and manageable with supportive care and/or dose reduction [1] [2].

Key Considerations for Implementation

  • Patient Selection: Ideal for treatment-naive patients with confirmed EGFR exon 19Del or L858R mutations and CNS metastases, including those with symptomatic or multiple (>3) brain lesions [4] [3].
  • Resistance Monitoring: Conduct tissue or liquid biopsy at progression to test for T790M mutation, which opens the option for sequential third-generation TKI therapy [1].
  • Long-term Management: Case reports demonstrate that patients can derive clinical benefit for many years, even at reduced doses, highlighting the importance of proactive and long-term toxicity management [1] [2].

References

Zorifertinib LC-MS/MS analytical method quantification plasma CSF

Author: Smolecule Technical Support Team. Date: February 2026

Framework for an LC-MS/MS Method for Zorifertinib

For developing a robust LC-MS/MS method for this compound in biological matrices like plasma and cerebrospinal fluid (CSF), the following parameters should be established and validated.

Table 1: Key Method Parameters and Proposed Targets

Parameter Specification Note / Example from Analogous Methods
Analytes This compound and potential metabolites [1] Specific metabolite identification for this compound is not detailed in the search results.
Sample Preparation Protein Precipitation (PPT) [2] PPT with acetonitrile is simple and high-throughput, as used for ASK120067 [2].
Chromatography Column C18 (e.g., BEH C18, 1.7 µm, 2.1 × 50 mm) [2] Provides efficient separation for similar EGFR-TKIs.

| Mobile Phase | A: 5mM Ammonium Acetate in Water (0.1% Formic Acid) B: Acetonitrile [2] | A gradient elution is typically used for optimal separation. | | Flow Rate | ~0.4 mL/min [2] | | | Mass Spectrometry | Positive ESI, MRM mode [2] | The specific precursor-to-product ion transitions for this compound would need to be determined experimentally. | | Calibration Range | To be determined empirically | Must cover expected pharmacokinetic concentrations. A method for osimertinib was linear from 40-1000 nM in plasma [3]. | | Critical Consideration | Nonspecific binding to container surfaces [3] | A method for osimertinib noted significant adsorption loss in CSF (45.5%), which was mitigated by protein addition [3]. |

The workflow for method development and application, from sample collection to data analysis, can be visualized as follows:

workflow Sample Collection (Plasma, CSF) Sample Collection (Plasma, CSF) Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Sample Collection (Plasma, CSF)->Sample Preparation (Protein Precipitation) LC Separation (Reverse Phase C18 Column) LC Separation (Reverse Phase C18 Column) Sample Preparation (Protein Precipitation)->LC Separation (Reverse Phase C18 Column) MS/MS Detection (Positive ESI MRM Mode) MS/MS Detection (Positive ESI MRM Mode) LC Separation (Reverse Phase C18 Column)->MS/MS Detection (Positive ESI MRM Mode) Data Acquisition & Quantification Data Acquisition & Quantification MS/MS Detection (Positive ESI MRM Mode)->Data Acquisition & Quantification PK/PD Analysis PK/PD Analysis Data Acquisition & Quantification->PK/PD Analysis Critical Step: Assess Nonspecific Binding Critical Step: Assess Nonspecific Binding Critical Step: Assess Nonspecific Binding->Sample Preparation (Protein Precipitation)

Experimental Protocol Outline

Here is a detailed protocol structured for application notes, based on methods for analogous compounds [3] [2].

  • Instrumentation and Reagents

    • LC-MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
    • Chemicals: this compound reference standard, internal standard (e.g., a stable isotope-labeled analog of this compound), HPLC-grade acetonitrile and methanol, ammonium acetate, formic acid.
    • Biological Matrices: Control human plasma and CSF.
  • Sample Preparation Procedure

    • Thaw and Mix: Thaw frozen plasma and CSF samples on ice or in a refrigerator and mix thoroughly.
    • Aliquot: Aliquot a precise volume (e.g., 50-100 µL) of sample into a microcentrifuge tube.
    • Add Internal Standard: Add a known volume of the internal standard working solution.
    • Protein Precipitation: Add a volume of ice-cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate proteins.
    • Vortex and Centrifuge: Vortex-mix vigorously for several minutes, then centrifuge at high speed (e.g., 13,000-15,000 × g) for 10 minutes at 4°C.
    • Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
  • LC-MS/MS Conditions

    • Chromatography:
      • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
      • Mobile Phase: (A) 5 mM ammonium acetate in water with 0.1% formic acid; (B) acetonitrile.
      • Gradient Elution: Optimize a gradient program. An example for a similar TKI started at 10% B, increased to 90% B over 2.5 minutes, held, then re-equilibrated [2].
      • Flow Rate: 0.4 mL/min.
      • Column Temperature: 40°C.
      • Injection Volume: 2-10 µL.
    • Mass Spectrometry:
      • Ionization Mode: Positive electrospray ionization (ESI+).
      • Operation Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions must be optimized by infusing a standard solution.
      • Source Parameters: Optimize desolvation temperature, capillary voltage, and gas flows.
  • Validation Parameters A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:

    • Selectivity and Specificity: No significant interference from blank matrix at the retention times of the analyte and IS.
    • Linearity and Calibration Curve: A linear model with a correlation coefficient (r²) > 0.99 over the defined range.
    • Accuracy and Precision: Within ±15% of the nominal concentration for QC samples (except at LLOQ, which is ±20%).
    • Recovery and Matrix Effect: Consistent and high recovery with minimal ion suppression/enhancement.
    • Stability: Establish stability of this compound in matrix under various conditions (bench-top, freeze-thaw, long-term frozen).

Critical Considerations for this compound Quantification

  • Nonspecific Binding: The search results highlight a critical issue for EGFR inhibitors in CSF. One study found osimertinib strongly adsorbed to storage containers, with a mean loss of 45.5% in CSF [3]. This loss was significantly reduced (to 5.8%) by adding protein to the CSF, a strategy you may need to test for this compound.
  • CSF Penetration as a Key Metric: this compound was specifically designed for high blood-brain barrier penetration [1]. Therefore, a primary application of your method will be to determine the concentration of the drug in CSF relative to plasma, a key pharmacokinetic parameter for its efficacy in treating brain metastases [4] [1].

References

Application Notes and Protocols: Zorifertinib in Combination and Sequential Therapy with Third-Generation EGFR-TKIs for Advanced EGFR-Mutant NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Rationale

The management of EGFR-mutant non-small cell lung cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs), yet the development of central nervous system (CNS) metastases remains a major therapeutic challenge. Zorifertinib (AZD3759) represents a novel therapeutic agent specifically engineered as a blood-brain barrier (BBB)-penetrant EGFR-TKI, designed to address the critical limitation of poor CNS drug exposure observed with earlier-generation TKIs [1]. The clinical efficacy of this compound was established in the pivotal phase 3 EVEREST trial, leading to its recent approval by China's National Medical Products Administration (NMPA) for first-line treatment of EGFR-mutant advanced or metastatic NSCLC with CNS metastases [1].

The scientific rationale for exploring this compound in combination and sequential therapy with third-generation EGFR-TKIs, such as osimertinib, is twofold. First, despite the superior CNS penetration of third-generation agents compared to earlier TKIs, a significant unmet need remains for patients with extensive or symptomatic CNS disease [2]. Second, resistance to first-line osimertinib frequently develops, often mediated by mechanisms such as MET amplification [3]. Strategic sequencing or combination of BBB-penetrant EGFR-TKIs with other targeted agents presents a promising approach to enhance intracranial disease control and overcome or delay resistance.

Clinical Evidence and Data Synthesis

Key Findings from the EVEREST Trial

The EVEREST trial was a landmark phase 3, randomized, international, multi-center study that compared this compound with first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naïve patients with EGFR-mutant NSCLC and CNS metastases [1]. The trial's primary results form the evidence base for this compound's efficacy.

Table 1: Efficacy Outcomes from the EVEREST Trial [1]

Efficacy Endpoint This compound (n=220) Control (Gefitinib/Erlotinib) (n=219) Hazard Ratio (HR) / p-value
Median Intracranial PFS 17.9 months Not Reported HR, 0.63; P = 0.0018
Median Systemic PFS 9.6 months 6.9 months HR, 0.719; 95% CI, 0.580-0.893; P = 0.0024
Intracranial Progression Risk -- -- 37% reduction
Overall Survival (OS) - Immature Data Trend toward improvement -- --
OS in TKI-sequenced subgroup 37.3 months 31.8 months HR, 0.833; 95% CI, 0.524-1.283

The safety profile of this compound was consistent with previously reported data for EGFR-TKIs, with no new safety signals identified [1]. The design of the EVEREST trial is summarized in the following workflow diagram.

everest_trial EVEREST Trial Design Workflow start Patient Population: EGFR+ NSCLC with CNS Mets Treatment-naive, Asymptomatic/Symptomatic randomize Randomization 1:1 start->randomize arm1 This compound Arm 200 mg twice daily randomize->arm1 arm2 Control Arm Gefitinib or Erlotinib randomize->arm2 pfs Primary Endpoint: BICR-Assessed PFS arm1->pfs arm2->pfs secondary Secondary Endpoints: iPFS, OS, ORR, DCR, DoR, QoL, Safety pfs->secondary

Scientific Rationale for Combination and Sequencing

Research highlights the differential blood-brain barrier penetration capabilities of various EGFR-TKIs. Preclinical models demonstrate that third-generation TKIs like osimertinib achieve significantly higher brain-to-plasma concentration ratios (up to 3.41) compared to first-generation agents like gefitinib (0.21) [2]. This compound was uniquely designed as a non-BBB efflux protein substrate to maximize CNS penetration [1]. The following table compares the relevant properties of these agents.

Table 2: Comparison of BBB-Penetrant EGFR-TKIs for CNS Disease [1] [2]

Property This compound Osimertinib (3rd Gen) Erlotinib/Gefitinib (1st Gen)
BBB Penetration Rationale Designed to avoid efflux pumps High passive permeability, weak efflux substrate Poor penetration, P-glycoprotein substrate
Key CNS Trial EVEREST (Phase 3) FLAURA (Phase 3) CNS subset Subgroup analyses
Intracranial PFS 17.9 months Not Reached (vs 13.9 mos control) Inferior to newer agents
Systemic PFS 9.6 months 18.9 months (overall population) ~6-12 months (variable)
Role in CNS Mets First-line specific for CNS disease First-line for systemic disease (with CNS activity) Limited, less effective for CNS
Resistance Coverage Sensitizing EGFR mutations Sensitizing & T790M mutations Sensitizing mutations only

The therapeutic strategy involving these agents can be visualized as a logical pathway for managing EGFR+ NSCLC with CNS metastases.

treatment_strategy Treatment Strategy Logic for EGFR+ NSCLC a Diagnosis: EGFR+ Advanced NSCLC b Assessment of CNS Metastases a->b c CNS Metastases Present b->c Yes d No CNS Metastases b->d No e Consider this compound for optimal CNS control c->e f Standard EGFR-TKI (e.g., Osimertinib) d->f g Monitor for CNS Progression f->g h CNS Progression on 1st-line TKI? g->h h->f No i Consider Switch to or Combination with This compound h->i Yes

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Penetration Assay

Objective: To quantitatively evaluate and compare the BBB penetration potential of this compound, osimertinib, and first-generation EGFR-TKIs using an in vitro model.

  • Materials:

    • Test compounds: this compound, osimertinib, gefitinib, erlotinib.
    • In vitro BBB model kit (e.g., co-culture of brain endothelial cells, astrocytes, and pericytes).
    • Transwell plates (12-well, 3.0 µm pore size).
    • LC-MS/MS system for bioanalysis.
    • HBSS (Hanks' Balanced Salt Solution) buffer.
  • Methodology:

    • Model Establishment: Seed brain endothelial cells on the apical side of the Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side. Allow the model to mature for 5-7 days, monitoring Transendothelial Electrical Resistance (TEER) until it stabilizes above 150 Ω·cm².
    • Dosing: Prepare a 10 µM solution of each TKI in HBSS. Apply 0.5 mL of the dosing solution to the apical (donor) compartment. Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.
    • Sampling: At pre-determined time points (e.g., 15, 30, 60, 120, and 240 minutes), collect 200 µL from the basolateral compartment and replace with an equal volume of fresh pre-warmed HBSS.
    • Bioanalysis: Quantify the concentration of each TKI in the samples using a validated LC-MS/MS method.
    • Data Analysis: Calculate the apparent permeability (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the membrane surface area, and C0 is the initial donor concentration.
Protocol 2: In Vivo Efficacy Study in an Intracranial Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with osimertinib against EGFR-mutant NSCLC brain metastases in a murine model.

  • Materials:

    • Immunocompromised mice (e.g., NSG or nude mice).
    • EGFR-mutant NSCLC cell line (e.g., PC-9 or HCC827).
    • Bioluminescence imaging (BLI) system.
    • Formulations of this compound and osimertinib for oral gavage.
  • Methodology:

    • Intracranial Inoculation: Anesthetize mice and fix them in a stereotactic frame. Inoculate 1x10^5 luciferase-transduced NSCLC cells in 2 µL of PBS into the right striatum (2 mm lateral and 0.5 mm anterior to bregma, at a 3 mm depth).
    • Randomization and Dosing: One week post-inoculation, confirm tumor engraftment via BLI. Randomize mice into 4 groups (n=8-10/group):
      • Group 1: Vehicle control (oral gavage, daily)
      • Group 2: this compound (e.g., 25 mg/kg, twice daily)
      • Group 3: Osimertinib (e.g., 25 mg/kg, daily)
      • Group 4: Combination of this compound and Osimertinib Treat mice for 4-6 weeks.
    • Monitoring: Perform BLI weekly to monitor intracranial tumor growth. Record mouse body weight twice weekly as a measure of tolerability.
    • Terminal Analysis: At the study endpoint, euthanize mice. Collect brains for further analysis, including H&E staining and immunohistochemistry for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation).
    • Statistical Analysis: Compare BLI signal over time and survival between groups using ANOVA and Log-rank tests, respectively.

Emerging Clinical Combinations and Future Directions

Recent data from the 2025 ASCO Annual Meeting highlights the evolving landscape of overcoming resistance in EGFR-mutant NSCLC, providing context for future this compound combination strategies [3].

  • MET Inhibition Combination: The phase 3 SACHI trial demonstrated that combining the MET TKI savolitinib with osimertinib significantly improved progression-free survival (PFS: 8.2 vs. 4.5 months) in patients with MET-amplified, EGFR-mutant NSCLC who progressed on a prior EGFR-TKI [3]. This validates the strategy of vertical EGFR/MET inhibition post-resistance.
  • Continuation of EGFR Backbone: The SAVANNAH trial underscored the importance of continuing the osimertinib backbone when adding savolitinib, which also showed superior CNS efficacy compared to MET inhibition alone [3]. This principle supports maintaining EGFR suppression with a potent CNS-penetrant TKI when treating CNS metastases.
  • All-Comer Strategies: The MARIPOSA-2 trial established amivantamab (an EGFR-MET bispecific antibody) plus chemotherapy as an effective "all-comer" strategy after osimertinib failure, showing benefit regardless of the specific resistance mechanism [3].

These emerging paradigms suggest that this compound could be strategically positioned either as a potent CNS-active backbone in similar biomarker-driven combinations (e.g., with MET inhibitors) or as a sequential therapy following progression on other TKIs to regain CNS control.

Conclusion

This compound addresses a critical unmet need in oncology as the first EGFR-TKI specifically approved for EGFR-mutant NSCLC with CNS metastases, offering significant improvement in intracranial outcomes. The structured data, experimental protocols, and emerging clinical context provided in these application notes are intended to facilitate further preclinical and clinical research. Strategic combinations of this compound with third-generation EGFR-TKIs or other targeted agents represent a promising frontier for enhancing patient outcomes in this challenging clinical scenario. Future clinical trials should focus on defining the optimal sequencing and integration of this potent BBB-penetrant TKI within the broader treatment armamentarium for EGFR-mutant NSCLC.

References

Zorifertinib CNS response assessment RANO-BM RECIST1.1 criteria

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Zorifertinib CNS Response Assessment

For researchers designing clinical trials or conducting translational studies, the following notes synthesize key findings and methodological considerations.

  • Clinical Efficacy and Assessment Context: this compound (AZD3759) is an EGFR-TKI designed for high blood-brain barrier (BBB) penetration. The phase 3 EVEREST trial established its superiority over first-generation EGFR-TKIs (gefitinib/erlotinib) in treatment-naive, EGFR-mutant NSCLC patients with CNS metastases [1]. The trial demonstrated significant improvements in both systemic and intracranial Progression-Free Survival (PFS), assessed via blinded independent central review (BICR) using RECIST 1.1 and investigator-assessed RANO-BM [1]. A notable case report further supports its long-term efficacy, with a patient achieving over 65 months of overall survival and a progression-free survival of 3 years on first-line this compound, with response assessed per RECIST 1.1 [2].

  • Comparative Performance of Response Criteria: The choice of response criteria can significantly impact trial outcomes, such as enrollment and observed response rates. A comparative study of different criteria in immunotherapy trials for brain metastases revealed that using a modified RECIST 1.1 (mRECIST) with a 5 mm threshold for target lesions allowed for the enrollment of more patients, some of whom showed durable responses, compared to the standard 10 mm threshold in RECIST 1.1 and RANO-BM [3]. While concordance among criteria like RECIST 1.1, RANO-BM, and RANO-HGG was generally high, the lesion size threshold directly influenced the reported overall response rate (ORR) [3]. Furthermore, emerging evidence suggests that volumetric measurement of brain metastases on MRI may be a more accurate predictor of overall survival compared to traditional diameter-based methods like RANO-BM or iRANO-BM [4].

The following table summarizes the key efficacy data from the pivotal EVEREST trial, which utilized multiple assessment criteria [1].

Assessment Criteria Endpoint This compound Result Control Arm (1st-gen TKI) Result Hazard Ratio (HR) P-value
RECIST 1.1 (BICR) Median PFS (Systemic) 9.6 months 6.9 months 0.719 0.0024
Modified RECIST 1.1 (BICR) Intracranial PFS Significantly prolonged - 0.467 -
RANO-BM (Investigator) Intracranial PFS Significantly prolonged - 0.627 -

Experimental Protocols for CNS Response Assessment

For scientists in drug development, standardizing CNS response assessment is critical for generating reliable and registrational data. The following protocol is synthesized from the methodologies of the EVEREST trial and regulatory guidance.

Protocol: MRI-Based CNS Tumor Assessment in Clinical Trials

1. Objective To standardize the acquisition, analysis, and interpretation of brain MRI for assessing the efficacy of this compound in patients with CNS metastases, using RECIST 1.1 and RANO-BM criteria.

2. Imaging Acquisition Parameters

  • Modality: Brain MRI with gadolinium-based contrast [5].
  • Required Sequences: The protocol must include 3D T1-weighted pre- and post-contrast sequences, T2-weighted, and T2-weighted FLAIR sequences [4].
  • Slice Thickness: For optimal lesion detection and measurement, a slice thickness of ≤2 mm is recommended, especially if considering lesions as small as 5 mm as targets [3].
  • Standardization: A radiology charter must be provided to all trial sites detailing the exact imaging modalities, sequences, and parameters to ensure consistency [5].

3. Lesion Selection and Measurement

  • Target Lesions: Select up to five measurable lesions (maximum of two per organ) that are representative of all involved organs [4].
  • Size Threshold:
    • For RECIST 1.1: Lesions must be ≥10 mm in the longest diameter [4] [5].
    • For mRECIST (as used in some trials): A threshold of ≥5 mm may be justified to facilitate accrual and detect smaller lesions, particularly with high-resolution MRI [3].
  • Non-Target Lesions: All other lesions, including those too small to measure, should be identified and followed as "present," "absent," or "equivocal." [4].

4. Response Assessment Workflow The process for evaluating response involves sequential steps from baseline to confirmation of progression, with specific criteria for each assessment system. The following diagram illustrates the workflow for applying RECIST 1.1 and RANO-BM criteria:

G cluster_1 RECIST 1.1 & RANO-BM Criteria Start Baseline MRI & Lesion Selection A Follow-up MRI Scans (Every 4-8 weeks) Start->A B Measure Sum of Longest Diameters (SLD) for Target Lesions A->B C Assess Non-Target Lesions and Clinical Status B->C D Apply Criteria Definitions C->D E Determine Best Overall Response (CR, PR, SD, PD) D->E R1 Complete Response (CR): Disappearance of all target and non-target lesions D->R1 All met R2 Partial Response (PR): ≥30% decrease in SLD vs baseline D->R2 PR met R3 Stable Disease (SD): Neither PR nor PD criteria met D->R3 SD met R4 Progressive Disease (PD): ≥20% increase in SLD vs nadir AND absolute increase of ≥5mm OR new lesions D->R4 PD met

5. Criteria Definitions and Key Differentiators

  • RECIST 1.1 (Systemic Focus): Primarily measures change in the sum of the longest diameters (SLD) of target lesions. PD is defined as a ≥20% increase in SLD from the smallest value on study (nadir), with a minimum absolute increase of 5 mm [4].
  • RANO-BM (CNS-Specific): Incorporates the same radiographic thresholds as RECIST 1.1 but places additional emphasis on clinical status. It requires a neurological examination and documentation of corticosteroid use. Radiographic progression without clinical deterioration may not define overall progression [3] [5].

6. Advanced and Exploratory Methods

  • Volumetric Analysis: As an exploratory endpoint, segment all enhancing lesions on 3D T1-weighted post-contrast images using a semi-automated region-growing algorithm. Calculate the total tumor volume change from baseline, which may be a stronger predictor of overall survival [4].
  • iRANO Considerations: For immunotherapies, the iRANO criteria recommend caution in declaring early progression within the first 3 months, allowing for potential pseudo-progression. This principle can be adapted for BM (iRANO-BM) where initial progression is confirmed on a subsequent scan ≥3 months later [4].

Technical & Regulatory Considerations

  • Regulatory Guidelines: The FDA recommends that CNS activity should not be evaluated in isolation from systemic disease. Efficacy endpoints like ORR and PFS should incorporate both CNS and extra-CNS disease. MRI with contrast is the standard for tumor assessment [5].
  • Central Review: For primary endpoints based on tumor assessment, confirmation by a BICR with neuro-radiology expertise is recommended to minimize bias [1] [5].
  • BBB Penetration Rationale: The high CNS efficacy of this compound is attributed to its design. It is not a substrate for P-glycoprotein or breast cancer resistance protein efflux pumps, leading to nearly 100% BBB penetration, which is substantially higher than earlier generation TKIs and even osimertinib [2] [6].

Summary

References

Zorifertinib Therapeutic Drug Monitoring and Concentration Optimization: A Proposed Framework for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zorifertinib (AZD3759) is a novel epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) specifically designed for complete blood-brain barrier (BBB) permeability to treat EGFR-mutated non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. [1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing its efficacy and managing toxicity, especially given its unique pharmacokinetic profile and the narrow therapeutic window suggested by clinical dose-finding studies. This document provides a structured framework and detailed protocols for researchers to establish this compound TDM in clinical practice.

Pharmacokinetic and Pharmacodynamic Profile

Key Pharmacokinetic Properties

This compound was engineered to achieve high CNS penetration, a critical feature for tackling CNS metastases where earlier EGFR-TKIs showed limited efficacy. [2]

  • Blood-Brain Barrier Penetration: this compound demonstrates high BBB penetrability, with a Kpuu (ratio of unbound drug in brain to unbound drug in plasma) value of 1.1–1.4. This indicates that the free, pharmacologically active drug concentration in the brain can equal or even exceed that in the plasma, ensuring adequate drug delivery to the tumor site in the CNS. [2]
  • Distribution to Perilymph: Preclinical studies in mice have shown that after oral administration, this compound is present in the perilymph with favorable pharmacokinetics. [3] While this finding originates from research on noise-induced hearing loss, it underscores the drug's ability to distribute into tissues beyond its primary target.
Clinical Dosing and Exposure-Response

Clinical trials have directly compared different dosing regimens, providing initial data for exposure-response relationships and dose optimization. The table below summarizes key efficacy and safety outcomes from a phase 2 study.

Table 1: Comparison of Clinical Outcomes for this compound Dosing Regimens from a Phase 2 Study (CTONG1702) [2]

Parameter 200 mg bid (N=15) 300 mg bid (N=15) Clinical Implication
Confirmed Objective Response Rate (ORR) 80% 60% Higher dose did not improve efficacy; 200 mg may be at top of exposure-response curve.
Median Progression-Free Survival (PFS) 15.8 months 10.7 months Suggests better long-term disease control with 200 mg, possibly due to fewer dose reductions.
Grade 3/4 Treatment-Related Adverse Events 60% 87% Clear increase in toxicity with 300 mg dose, indicating a steeper toxicity-exposure relationship.
Major Reason for Discontinuation N/A Diarrhea and skin rash Toxicity-driven discontinuations more frequent at 300 mg, compromising treatment continuity.

The data strongly suggests that 200 mg twice daily provides a better efficacy-safety profile compared to 300 mg twice daily. The higher dose leads to significantly more grade 3-4 toxicities without conferring a survival or response benefit, highlighting the need for careful dose individualization and monitoring. [2]

Analytical Methods for Quantification

While a specific validated bioanalytical method for this compound is not detailed in the public literature, the following protocol outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the standard technique for TDM of small-molecule TKIs.

Protocol: LC-MS/MS Quantification of this compound in Human Plasma

1. Principle: this compound will be extracted from human plasma via protein precipitation. The extract will be chromatographically separated and detected using tandem mass spectrometry with electrospray ionization (ESI) in positive mode.

2. Materials and Reagents:

  • Analytical Standards: this compound (pure chemical standard) and a stable isotope-labeled internal standard (e.g., this compound-d4).
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid.
  • Matrix: Drug-free human plasma for calibration standards.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, quality control, or patient sample) into a microcentrifuge tube.
  • Add 20 µL of internal standard working solution.
  • Vortex mix for 10-30 seconds.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute and centrifuge at >13,000 × g for 10 minutes at 4°C.
  • Transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5-10 µL.
  • Mass Spectrometry:
    • Ionization: ESI positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Proposed MRM Transitions: Optimize for the specific instrument. Example: this compound: m/z 452.1 → 352.1; Internal Standard: m/z 456.1 → 356.1.

5. Validation Parameters: Any method adopted for clinical research must be fully validated according to regulatory guidelines (e.g., FDA/EMA) for:

  • Selectivity and specificity
  • Linearity (e.g., 1-1000 ng/mL)
  • Accuracy and precision (within-run and between-run)
  • Lower limit of quantification (LLOQ)
  • Matrix effects and extraction recovery
  • Stability under various conditions (bench-top, freeze-thaw, long-term)

Proposed TDM Workflow and Clinical Implementation

The following diagram visualizes the comprehensive TDM and dose optimization process for a patient starting this compound treatment.

Zorifertinib_TDM_Workflow Start Patient Starts This compound Therapy InitialDose Initial Dose: 200 mg twice daily Start->InitialDose SteadyState Steady-State Trough Sampling (Cmin) InitialDose->SteadyState LCMS_Analysis LC-MS/MS Quantification SteadyState->LCMS_Analysis Decision Concentration within Therapeutic Range? LCMS_Analysis->Decision Continue Continue Current Dose & Routine Monitoring Decision->Continue Yes Suboptimal Subtherapeutic Concentration Decision->Suboptimal No Toxic Supratherapeutic/ Toxic Concentration Decision->Toxic No Continue->SteadyState Periodic Monitoring AssessAdherence Assess Adherence & Drug Interactions Suboptimal->AssessAdherence ManageToxicity Manage Toxicity & Consider Dose Reduction Toxic->ManageToxicity DoseIncrease Consider Dose Increase (Max 300 mg bid) AssessAdherence->DoseIncrease Recheck Re-check [Cmin] after 2-4 weeks DoseIncrease->Recheck ManageToxicity->Recheck Recheck->SteadyState

Diagram Title: this compound TDM and Dose Optimization Clinical Workflow

Key Monitoring Parameters and Proposed Therapeutic Range

The following table consolidates the critical variables for TDM implementation. A definitive therapeutic window has not been established; the proposed range is based on available efficacy and toxicity data.

Table 2: Key Parameters for Therapeutic Drug Monitoring of this compound

Parameter Details & Proposed Range Clinical & Research Context
Optimal Sampling Time Trough concentration (Cmin) just before next dose at steady state (after ≥5 half-lives). Ensures consistent exposure and is least invasive for the patient.
Target Matrix Plasma. Standardized and accessible matrix for TDM.
Proposed Therapeutic Range (Cmin) To be established; guided by 200 mg bid efficacy data. The successful 200 mg bid dose from clinical trials should inform the target. [2]
Action Levels Below target: Check adherence, consider increase to 300 mg bid. Above target with toxicity: Manage AE, dose reduce or interrupt. 300 mg bid showed significantly higher Grade 3/4 AEs (87% vs 60%), defining the upper exposure limit. [2]
Critical Toxicities to Monitor Rash, diarrhea, increased ALT/AST. These were dose-limiting toxicities in clinical trials. [2]

Conclusion and Future Perspectives

Therapeutic drug monitoring for this compound is a promising strategy to maximize clinical outcomes for patients with EGFR-mutant NSCLC and CNS metastases. Current evidence supports 200 mg twice daily as the optimal starting dose, with a potential need for TDM-guided adjustment to 300 mg twice daily in select patients, though with a high risk of toxicity. [2]

Future work must focus on:

  • Defining the Therapeutic Range: Prospective clinical trials correlating steady-state plasma concentrations (both Cmin and peak) with both efficacy (intracranial and systemic PFS) and safety outcomes are essential to establish a validated therapeutic window.
  • Exploring Unbound Drug Monitoring: Given this compound's high protein binding, research into monitoring unbound (free) drug concentrations may provide a more accurate pharmacokinetic/pharmacodynamic relationship.
  • Pharmacogenomic Correlations: Investigating genetic factors that influence this compound metabolism and transport could further refine personalized dosing strategies.

References

Zorifertinib skin rash management dose reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Rash Incidence, Grading, and Management Protocols

The table below summarizes the incidence of skin rash from a Phase 3 trial and outlines the standard management approach based on severity grading.

Aspect Details
Overall Incidence & Common TRAEs In a Phase 3 trial, 65.9% of patients experienced Grade 3 or higher treatment-related adverse events (TRAEs) with Zorifertinib. Common Grade ≥3 TRAEs included rash (13.6%) and acneiform dermatitis (13.6%) [1].
Dose Reduction Example Clinical cases show successful management of Grade 3 dermatitis acneiform via dose reduction (e.g., from 250 mg to 200 mg, then to 150 mg twice daily) while maintaining clinical efficacy over several years [2].
Grading & Management by Severity
Grade 1 (Mild) Papules/pustules covering <10% of body surface area (BSA), with or without minor symptoms (pruritus, tenderness) [3].
Management Use low-potency topical corticosteroids and topical antibiotics (e.g., clindamycin 1% gel, erythromycin gel) [3].
Grade 2 (Moderate) Papules/pustules covering 10-30% of BSA, with associated psychosocial impact [3].
Management Administer oral tetracyclines (e.g., doxycycline 100 mg twice daily or minocycline 100 mg twice daily). Combine with topical corticosteroids (low-potency for face/neck, medium-potency for trunk) [3].
Grade 3/4 (Severe/Life-threatening) Papules/pustules covering >30% of BSA, limiting self-care activities, with or without superinfection [3].
Management Dose interruption or reduction of this compound is required. Implement systemic corticosteroids (e.g., prednisone 0.5 mg/kg/day) and continue oral antibiotics. For refractory cases, consider low-dose isotretinoin (20-30 mg/day) [3] [2].

Proactive Management and Supportive Care

Proactive management can significantly reduce the incidence and severity of rash.

  • General Skin Care: Advise patients to use alcohol-free, fragrance-free moisturizers twice daily. They should avoid hot showers, abrasive skin products, and sun exposure, using broad-spectrum sunscreen (SPF ≥30) daily [3] [4].
  • Prophylactic Regimens: Consider initiating a prophylactic regimen from Cycle 1, Day 1, particularly in trials where rash is anticipated. This can include both a topical antibiotic (e.g., clindamycin or fusidic acid on sun-exposed skin) and an oral antibiotic (e.g., doxycycline 100 mg once daily or minocycline 100 mg once daily) for the first 6-8 weeks of therapy [3] [4].
  • Symptomatic Relief: For pruritus, oral antihistamines (sedative or non-sedative) are first-line. For refractory cases, aprepitant (a neurokinin-1 receptor antagonist) has shown efficacy [3].

Experimental Protocol for Rash Management

Below is a detailed workflow for managing skin rash in a clinical trial setting, integrating proactive care and reactive measures based on severity.

Start Patient on this compound Prophylaxis Prophylactic Measures: • Alcohol-free moisturizers • Broad-spectrum sunscreen (SPF≥30) • Consider oral/topical antibiotics Start->Prophylaxis Assess Assess Rash Severity per CTCAE Criteria Prophylaxis->Assess Grade1 Grade 1 Rash Assess->Grade1 Grade2 Grade 2 Rash Assess->Grade2 Grade3 Grade 3/4 Rash Assess->Grade3 Action1 Action: • Continue this compound • Topical corticosteroids • Topical antibiotics Grade1->Action1 Action2 Action: • Continue this compound • Oral tetracyclines • Topical corticosteroids Grade2->Action2 Action3 Action: • Interrupt/Reduce this compound Dose • Systemic corticosteroids • Oral antibiotics • Consider isotretinoin if refractory Grade3->Action3 Monitor Monitor & Re-evaluate in 2 Weeks Action1->Monitor Action2->Monitor Action3->Monitor Improved Improved to ≤ Grade 1? Monitor->Improved Continue Continue Management & Resume/Continue Full Dose Improved->Continue Yes Escalate Not Improved? Escalate Management Improved->Escalate No Escalate->Assess

Key Takeaways for Research and Development

  • Rash as a Surrogate Marker: The development of a papulopustular rash may be a surrogate marker for efficacy of EGFR inhibitor treatment, as it demonstrates on-target drug activity [3].
  • Dose Reduction Feasibility: Case reports indicate that even after multiple dose reductions due to toxicity, this compound can maintain a durable clinical response for many years, which is a critical consideration for trial design and long-term dosing strategies [2] [5].
  • Benchmarking Against Other EGFR Inhibitors: The high incidence of rash with this compound is consistent with the class effect of EGFR inhibitors. Management strategies are often adapted from established protocols for other drugs in this class [3] [4].

References

Zorifertinib hepatotoxicity elevated liver enzymes monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Hepatotoxicity Profile and Monitoring Requirements

The following table summarizes key hepatotoxicity data from the FDA-approved prescribing information and clinical trials [1]:

Aspect of Hepatotoxicity Clinical Data and Recommendations
Incidence Hepatotoxicity was identified as one of the most common adverse effects in the Beamion LUNG-1 trial (NCT04886804) [1].
Monitoring Parameters Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin [1].

| Monitoring Schedule | Baseline: Before treatment initiation. First 12 weeks: Every 2 weeks. After 12 weeks: Monthly thereafter. For elevated enzymes: More frequent testing is required [1]. | | Management | Dosing should be interrupted, reduced, or permanently discontinued based on the severity of the hepatotoxicity [1]. |

Experimental Protocols for Metabolite Profiling

For researchers investigating the mechanisms behind zorifertinib-induced liver injury, profiling its metabolites is crucial. The following workflow and protocols are adapted from a published study on this compound metabolism [2] [3].

Start Start: this compound Metabolite Profiling InSilico In Silico Prediction Start->InSilico InVitro In Vitro Incubation InSilico->InVitro InVivo In Vivo Administration InSilico->InVivo SamplePrep Sample Preparation InVitro->SamplePrep InVivo->SamplePrep Analysis LC-IT-MS Analysis SamplePrep->Analysis Results Identify Metabolites Analysis->Results

Protocol 1: In Silico Prediction of Metabolism and Reactive Sites

This protocol helps predict vulnerable metabolic sites and potential reactive intermediates before laboratory experiments [2] [3].

  • Objective: To predict the primary metabolic sites of this compound and the enzymes involved, as well as to identify potential reactive intermediates.
  • Software Tools:
    • WhichP450 module (StarDrop software): Used to predict the composite site lability (CSL) and identify which cytochrome P450 (CYP) isoforms are most likely involved in metabolism.
    • XenoSite Reactivity Model (Online): Used to predict pathways for bioactivation and formation of reactive metabolites.
  • Procedure:
    • Input the chemical structure of this compound into the software.
    • Run the metabolism prediction to obtain the CSL values; lower values indicate more vulnerable metabolic sites.
    • Review the pie chart output indicating the primary CYP isoforms responsible for metabolism.
    • Use the XenoSite reactor to predict potential reactive intermediates.
Protocol 2: In Vitro Incubation with Rat Liver Microsomes (RLMs) and Trapping of Reactive Metabolites

This protocol is used to generate and detect both stable and reactive metabolites in a controlled system [2] [3].

  • Objective: To generate and identify phase I/II metabolites and reactive intermediates of this compound.
  • Materials:
    • This compound reference standard.
    • Rat Liver Microsomes (RLMs) or isolated perfused rat hepatocytes.
    • NADPH (cofactor), Potassium Cyanide (KCN), Glutathione (GSH).
    • Incubation buffer (e.g., Phosphate buffer, pH 7.4).
    • Acetonitrile (ACN), Formic Acid.
  • Equipment: Agilent 1200 HPLC system coupled to an Agilent 6320 Ion Trap Mass Spectrometer (or equivalent LC-IT-MS system).
  • Chromatographic Conditions [2] [3]:
    • Column: Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
    • Gradient: 5% B to 90% B over 65 minutes.
    • Flow Rate: 0.25 mL/min.
    • Injection Volume: 10 µL.
    • Column Temperature: 23 ± 2 °C.
  • Mass Spectrometry Conditions [2] [3]:
    • Ionization: Positive Electrospray Ionization (ESI+).
    • Capillary Voltage: 4000 V.
    • Drying Gas Flow: 10 L/min.
    • Drying Gas Temperature: 350 °C.
  • Incubation Procedure:
    • Prepare the incubation mixture containing:
      • RLMs (e.g., 0.5 mg protein/mL)
      • This compound (e.g., 10 µM)
      • Trapping agents: 1.0 mM KCN (to trap iminium ions) and 1.0 mM GSH (to trap reactive quinone-type intermediates).
      • Phosphate buffer (pH 7.4)
    • Pre-incubate the mixture for 5 minutes at 37°C.
    • Start the reaction by adding NADPH (1.0 mM final concentration).
    • Incubate for 60-120 minutes at 37°C.
    • Stop the reaction by adding ice-cold ACN (2 volumes).
    • Vortex, centrifuge (13,000 rpm for 10 minutes), and collect the supernatant.
    • Evaporate the supernatant under nitrogen and reconstitute the residue in mobile phase for LC-IT-MS analysis.
Protocol 3: In Vivo Metabolite Profiling in Rats

This protocol provides a holistic view of the metabolites actually formed in a living organism [2] [3].

  • Objective: To identify the metabolites of this compound excreted in urine.
  • Animal Model: Sprague Dawley rats.
  • Dosing: Administer this compound (10 mg kg⁻¹) via oral gavage.
  • Sample Collection: House rats in metabolic cages. Collect urine samples at specific time intervals (0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) after dosing.
  • Sample Preparation: Filter the urine samples and store at -70°C until analysis. Prior to LC-IT-MS analysis, proteins may be precipitated, and the supernatant diluted with mobile phase.

Metabolic Pathways and Hepatotoxicity Link

The experimental data reveals that this compound undergoes extensive metabolism, which is a potential cause of its hepatotoxicity [2] [3]. The identified metabolic pathways and their potential toxicological significance are summarized below.

cluster_0 Phase I Metabolic Reactions ZFB This compound (ZFB) PI Phase I Metabolites ZFB->PI Phase I Reactions RM Reactive Metabolites PI->RM Bioactivation ODemethyl O-Demethylation NDemethyl N-Demethylation Hydrox Hydroxylation Reduct Reduction Halo Defluorination & Dechlorination PII Phase II Conjugates RM->PII Detoxification (GSH Conjugation) TI Potential Toxicity (Direct or Immune-mediated) RM->TI Protein Binding

  • Phase I Metabolism: The study identified six phase I metabolites formed through N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination [2] [3].
  • Reactive Metabolites: A key finding was the formation of reactive intermediates.
    • The N-methyl piperazine ring undergoes bioactivation to form iminium ions, which were trapped with potassium cyanide (KCN) [2] [3].
    • The phenyl amine ring can form iminoquinone reactive intermediates, which were trapped with glutathione (GSH) [2] [3].
  • Phase II Metabolism: The study also detected phase II metabolites, including direct sulphate and glucuronide conjugates [2] [3].
  • Toxicological Implication: The formation of reactive metabolites (iminium and iminoquinone) is a recognized mechanism for drug-induced toxicity. These electrophilic species can covalently bind to cellular proteins, leading to direct cell stress or triggering an immune-mediated response, resulting in liver injury [2] [3].

References

Zorifertinib gastrointestinal adverse events diarrhea management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of EGFR-TKI Induced Diarrhea

Based on the current scientific literature, the following table summarizes the primary mechanisms behind diarrhea induced by EGFR-TKIs, a class to which Zorifertinib belongs [1] [2].

Mechanism Description Key Pathophysiological Processes

| Chloride Secretory Dysfunction | EGFR-TKIs inhibit the negative regulation of chloride secretion, leading to excessive fluid movement into the intestinal lumen [1] [2]. | - Inhibition of EGFR signaling on basolateral membranes of gut epithelia [1].

  • Activation of apical chloride channels (CFTR and CaCC) and basolateral potassium channels [1] [2].
  • Luminal accumulation of NaCl creates an osmotic gradient for water, causing secretory diarrhea [1]. | | Intestinal Mucosal Damage | TKIs inhibit EGFR signaling crucial for the proliferation, healing, and survival of intestinal epithelial cells [1] [2]. | - Direct mucosal injury and villus atrophy, reducing the absorptive surface [1] [2].
  • Disruption of tight junctions, leading to increased intestinal permeability and barrier dysfunction [2].
  • Induction of endoplasmic reticulum stress, promoting apoptosis of epithelial cells [1] [2]. | | Inflammatory Response | Mucosal damage can initiate and coexist with local inflammation [2]. | - Increased levels of pro-inflammatory cytokines (e.g., monocyte chemoattractant protein-1, IL-6) in the intestinal tract [2].
  • Inflammatory infiltrate in the lamina propria [1] [2]. |

The following diagram synthesizes these primary mechanisms and their interrelationships into a single pathway.

Incidence of Diarrhea Across EGFR-TKIs

The incidence and severity of diarrhea vary among different EGFR-TKIs. The table below provides data for context, though specific grade-based incidence for this compound was not available in the search results [3] [4].

EGFR-TKI Generation Incidence of All-Grade Diarrhea Incidence of Severe (Grade 3+) Diarrhea
This compound (Under development) 92% (all GI disorders) [3] Information missing
Gefitinib First 27% - 69% [4] 1% - 25% [4]
Erlotinib First 18% - 68% [5] [4] 1% - 12% [5] [4]
Afatinib Second 87% - 95% [5] [4] 5% - 17% [5] [4]
Dacomitinib Second 72% - 78% [4] 12% - 13% [4]
Neratinib Second 95% [4] 40% [4]
Osimertinib Third 41% [4] 1% [4]

Management and Experimental Investigation

Clinical Management Guidelines

For researchers designing clinical trials or observing adverse events, the following general management strategies for EGFR-TKI-induced diarrhea are recommended [1] [5].

  • General Management Principles: The key is early and aggressive intervention to prevent complications, treatment interruptions, and dose reductions [5].
  • First-Line Pharmacological Intervention: Loperamide is the standard first-line treatment. A common regimen is a 4 mg initial dose, followed by 2 mg after every unformed stool. It should be continued until the patient is diarrhea-free for at least 12 hours [5] [6].
  • Dietary Modifications: Changes in diet, such as increasing fiber intake, can contribute to a decrease in diarrhea incidence. Supplementation with glutamine and the use of probiotics are also being investigated for their potential benefits [1].
  • Assessment and Monitoring: Use the Common Terminology Criteria for Adverse Events (CTCAE) to grade severity. Rule out other causes of diarrhea, such as infections (e.g., C. difficile), other medications, or dietary intolerances [1] [5].
Proposed Experimental Protocols

For scientists investigating the mechanisms or potential treatments for this compound-induced diarrhea in preclinical models, the following experimental approaches are cited in the literature.

1. Protocol for Chloride Secretion Studies

This assay investigates the secretory mechanism of diarrhea [2].

  • Objective: To assess the effect of this compound on chloride secretion in intestinal epithelial cell monolayers.
  • Materials:
    • T84 human colonic carcinoma cell line (or similar).
    • Using chambers to measure short-circuit current (Isc), a indicator of net ion transport.
    • Standard physiological solutions.
    • Pharmacological agents: Carbachol (calcium agonist), CFTR inhibitors (e.g., CFTRinh-172), CaCC inhibitors, this compound.
  • Methodology:
    • Culture T84 cells on permeable supports until they form confluent, polarized monolayers.
    • Mount monolayers in Using chambers and equilibrate.
    • Measure baseline Isc.
    • Add this compound to the experimental group and vehicle to the control group.
    • Stimulate chloride secretion by adding carbachol.
    • Measure the change in Isc in response to carbachol in both groups.
    • In subsequent experiments, pre-treat tissues with CFTR or CaCC inhibitors before adding this compound and carbachol to identify the specific channels involved.
  • Expected Outcome/Measurement: this compound is expected to potentiate the carbachol-stimulated increase in Isc. This amplifying effect should be attenuated by specific channel inhibitors [2].
2. Protocol for Histopathological Analysis

This protocol assesses the morphological damage to the intestinal mucosa [1] [2].

  • Objective: To evaluate the histopathological changes in the intestinal tract following this compound administration in a rodent model.
  • Materials:
    • Animal model (e.g., Sprague Dawley rats).
    • This compound, suspended in an appropriate vehicle.
    • Control vehicle.
    • Tissue processing equipment for histology (fixatives, paraffin, microtome).
    • Hematoxylin and Eosin (H&E) stain.
  • Methodology:
    • Administer this compound (e.g., 10 mg/kg via oral gavage) to the treatment group and vehicle to the control group daily for a set period [3].
    • Euthanize animals and immediately collect tissue samples from the duodenum, jejunum, ileum, and colon.
    • Fix tissues in 10% neutral buffered formalin.
    • Process tissues, embed in paraffin, and section into thin slices (~5 µm).
    • Stain sections with H&E.
    • Examine slides under a light microscope by a pathologist blinded to the treatment groups.
  • Expected Outcome/Measurement:
    • Villus Atrophy: Measurement of villus height and crypt depth.
    • Inflammatory Infiltrate: Scoring the severity and type of inflammatory cells in the lamina propria.
    • Architectural Damage: General integrity of the mucosal layer [1] [2].

References

Zorifertinib resistance mechanisms T790M mutation acquired resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Acquired Resistance to Zorifertinib

Mechanism Key Characteristics / Evidence Frequency in Studies

| EGFR T790M Mutation | - A secondary mutation in the EGFR gene that causes resistance by increasing ATP affinity and causing steric hindrance [1] [2].

  • Considered an "on-target" mechanism, often associated with a more favorable prognosis as it is targetable by 3rd-generation TKIs [3] [4]. | ~59% (10/17 patients in CTONG1702 study developed T790M at progression) [3]. | | Bypass Track Signaling | - Activation of alternative signaling pathways (e.g., MET amplification, HER2 amplification) that allow the cancer cell to bypass the blocked EGFR pathway [1] [5] [2]. | Reported in ~5-20% of TKI-resistant NSCLC cases [2]. | | Histological Transformation | - Transformation of the cancer from non-small cell to small cell lung cancer (SCLC) histology [1] [2].
  • The original EGFR mutation is typically retained, but the treatment approach must change [1]. | Reported in ~3-20% of TKI-resistant NSCLC cases [1] [2]. | | Other EGFR Mutations | - Emergence of other rare secondary EGFR mutations (e.g., L747S, D761Y, T854A) that interfere with drug binding [2]. | Less common [2]. |

Experimental Guide for Investigating Resistance

When disease progression occurs on this compound, a systematic approach to re-biopsy and molecular profiling is crucial for identifying the resistance mechanism and guiding subsequent therapy.

Sample Collection and Processing
  • Tissue Re-biopsy: A biopsy of a progressing lesion (preferably at the site of dominant progression) is the gold standard. This allows for histological confirmation and comprehensive genomic analysis [1] [5].
  • Liquid Biopsy (ctDNA): Analysis of circulating tumor DNA (ctDNA) from blood plasma is a non-invasive alternative that can capture the tumor's genetic heterogeneity. It is highly valuable for detecting resistance mutations like T790M [5].
  • Cerebrospinal Fluid (CSF): For patients with leptomeningeal disease progression, CSF can be a superior source of tumor DNA than plasma, as it may more accurately reflect the genomic landscape of CNS metastases [6].
Molecular Profiling Techniques
  • Next-Generation Sequencing (NGS): Use broad-panel NGS on the obtained samples. This is the recommended method as it can simultaneously detect a wide range of resistance mechanisms, including the T790M mutation, other EGFR mutations, bypass pathway alterations (e.g., MET, HER2 amplification), and mutations associated with SCLC transformation (e.g., RB1, TP53) [3] [5].
  • ddPCR: For highly sensitive and quantitative detection of known point mutations (like T790M) in ctDNA or tissue samples [5].

Research Workflow for Resistance Mechanism Identification

The following diagram outlines the decision-making process for experimental investigation of this compound resistance:

G Start Patient/Model with This compound Resistance Decision1 Sample Available? (Progressive Lesion) Start->Decision1 Liquid Liquid Biopsy (Plasma ctDNA) Decision1->Liquid No Tissue Tissue Re-biopsy Decision1->Tissue Yes Profile Comprehensive Molecular Profiling (NGS recommended) Liquid->Profile Tissue->Profile CSF CSF Collection (if LM disease) CSF->Profile Optional parallel path for CNS-focused research Mech Identify Resistance Mechanism Profile->Mech

Key Insights for Your Research

  • T790M as a Positive Indicator: The high frequency of T790M-mediated resistance to this compound is a critical finding. It suggests that a sequential treatment strategy—starting with this compound for CNS control and following with a third-generation EGFR TKI like osimertinib or aumolertinib upon T790M emergence—is a viable and effective research and clinical paradigm [3] [7] [4].
  • Focus on CNS-Specific Resistance: Preclinical models indicate that resistance mechanisms in the central nervous system might be unique. When researching, pay special attention to CNS-derived samples, as they may reveal resistance factors (e.g., extracellular matrix changes) not evident in systemic samples [6].
  • Temporal Heterogeneity: Resistance mechanisms can evolve. A single negative test for T790M at initial progression does not preclude its emergence later. Consider serial liquid biopsy monitoring in research settings to track the dynamic evolution of resistance clones [5].

References

Zorifertinib metabolic stability improvement prodrug approaches

Author: Smolecule Technical Support Team. Date: February 2026

Known Metabolic Pathways of Zorifertinib

Understanding the metabolic vulnerabilities of a drug is the first step in designing a prodrug. Research has identified several key metabolic pathways for this compound, summarized in the table below.

Metabolic Pathway Site of Metabolism Metabolite Type / Outcome Experimental System
Phase I Metabolism [1] [2]
N-Demethylation N-methyl piperazine ring Iminium ion intermediate (Phase I) Rat Liver Microsomes (RLMs)
O-Demethylation Methoxy group Phase I Metabolite RLMs, In Vivo (Rat)
Hydroxylation Not specified Phase I Metabolite RLMs, In Vivo (Rat)
Defluorination & Dechlorination Halogenated phenyl ring Phase I Metabolite RLMs, In Vivo (Rat)
Reduction Not specified Phase I Metabolite RLMs, In Vivo (Rat)
Phase II Metabolism [1] [2]
Sulphation Direct conjugation Sulphate conjugate In Vivo (Rat)
Glucuronidation Direct conjugation Glucuronic acid conjugate In Vivo (Rat)
Reactive Metabolite Formation [1] [2]
- N-methyl piperazine ring Cyano adducts (trapped by KCN) RLMs with KCN
- Phenyl amine ring Glutathione (GSH) conjugates RLMs with GSH

The following diagram illustrates the relationship between this compound's metabolic pathways and the associated experimental findings:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_reactive Reactive Intermediate ZFB This compound (ZFB) N_Demethyl N-Demethylation (Piperazine Ring) ZFB->N_Demethyl O_Demethyl O-Demethylation ZFB->O_Demethyl Hydroxyl Hydroxylation ZFB->Hydroxyl Halo Defluorination & Dechlorination ZFB->Halo Reduct Reduction ZFB->Reduct Sulf Sulphate Conjugate ZFB->Sulf Gluc Glucuronic Acid Conjugate ZFB->Gluc GSH GSH Conjugates (Trapped with GSH) ZFB->GSH Phenyl Amine Ring IM Reactive Iminium Intermediate N_Demethyl->IM Experimental Experimental Systems: • Rat Liver Microsomes (RLMs) • In Vivo (Rat Model) N_Demethyl->Experimental O_Demethyl->Experimental Hydroxyl->Experimental Halo->Experimental Reduct->Experimental Cyano Cyano Adducts (Trapped with KCN) IM->Cyano Trapping Agent Sulf->Experimental Gluc->Experimental GSH->Experimental

Established Prodrug Strategies for Metabolic Challenges

While not applied to this compound in the available literature, the following prodrug approaches are well-established in drug development to address common metabolic stability issues. The table below aligns these strategies with the specific metabolic problems identified for this compound.

Metabolic Challenge in this compound Potential Prodrug Strategy Mechanism & Examples
Rapid Phase I Metabolism (N- and O-demethylation) [1] [3] Bioprecursor Prodrug [4] [3] The prodrug is designed to be metabolized into the active parent drug. Example: Losartan is oxidized to its active carboxylic acid metabolite [4] [3].
Formation of Reactive Intermediates (Iminium ions from Piperazine ring) [1] [2] Structural Blocking via Carrier-Linked Prodrug [3] A protective group is attached to the vulnerable site (e.g., the nitrogen on the piperazine ring) to block the formation of reactive metabolites. The group is cleaved off later to release the active drug.
General Metabolic Instability [3] Ester-based Carrier Prodrug [5] [4] [3] This is the most common prodrug strategy. Ester bonds mask functional groups (e.g., hydroxyl, carboxyl) and are cleaved by ubiquitous esterases in the body. Examples: Valacyclovir, Oseltamivir [5] [4].
Poor Solubility/Permeability (Can influence metabolism) Phosphate/Ester Prodrug [4] [3] Adding a polar group (e.g., phosphate) can greatly improve water solubility. Example: Fosphenytoin is a phosphate ester prodrug of phenytoin [4].
Bypassing Slow/Kinetic Limitations Phosphoramidate (ProTide) Prodrug [6] This advanced strategy is used for nucleotides to bypass the first, often rate-limiting, phosphorylation step. It also masks charge to improve cell permeability. Examples: Sofosbuvir, Remdesivir [6].

The logical workflow for applying these strategies to a drug candidate is outlined below:

G Start Identify Metabolic Vulnerability Step1 Select Prodrug Strategy Start->Step1 Step2 Design & Synthesize Prodrug Candidates Step1->Step2 Bioprecursor Bioprecursor Prodrug Step1->Bioprecursor  Rapid Phase I  Metabolism Carrier Carrier-Linked Prodrug Step1->Carrier  Block Reactive Site  Improve Stability Step3 In Vitro Evaluation Step2->Step3 Step4 In Vivo Evaluation Step3->Step4 Step5 Lead Optimization Step4->Step5

Experimental Protocols for Prodrug Evaluation

Once potential prodrugs are synthesized, their stability and conversion should be evaluated using standardized protocols. The methods below, adapted from the this compound metabolite profiling study, provide a solid foundation [1].

Protocol 1: Metabolic Stability in Liver Microsomes
  • Objective: To assess the intrinsic metabolic stability of the prodrug and its conversion to this compound.
  • Materials: Prodrug candidate, this compound (reference), rat/human liver microsomes (RLMs/HLMs), NADPH regenerating system, phosphate buffer (pH 7.4), stop solution (e.g., acetonitrile with internal standard).
  • Procedure:
    • Incubation: Pre-incubate liver microsomes (0.5-1 mg/mL) with the prodrug (e.g., 1 µM) in buffer at 37°C for 5 min.
    • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
    • Time Points: Aliquot the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 min) and transfer to pre-chilled stop solution to terminate metabolism.
    • Sample Preparation: Centrifuge the samples (e.g., 14,000 × g, 10 min) to precipitate proteins. Analyze the supernatant using LC-MS/MS.
  • Analysis: Monitor the depletion of the prodrug and the appearance of this compound over time. Calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 2: Plasma Stability Assessment
  • Objective: To determine the stability of the prodrug in circulation, ensuring it does not convert prematurely.
  • Materials: Prodrug candidate, rat/human plasma, water bath at 37°C.
  • Procedure:
    • Incubation: Incubate the prodrug (e.g., 1 µM) in plasma at 37°C.
    • Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 min.
    • Protein Precipitation: Mix aliquots with a precipitating solvent (e.g., acetonitrile). Vortex and centrifuge to obtain a clear supernatant for LC-MS/MS analysis.
  • Analysis: Measure the remaining prodrug concentration at each time point to determine its plasma half-life.

Key Takeaways for Researchers

  • Target the Piperazine Ring: The N-methyl piperazine ring is a primary site of metabolism, leading to reactive intermediates. A prodrug strategy that blocks this site is a rational starting point [1] [2].
  • Utilize Established Models: The experimental systems used for this compound metabolite profiling provide a ready-made framework for evaluating your prodrugs [1].
  • Balance Stability and Conversion: A successful prodrug must be stable in plasma and the GI tract but efficiently converted to the active drug at the target site, which requires careful design and iterative testing [5] [3].

References

CYP450 Metabolism & Drug Interaction Potential of Zorifertinib

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the current understanding of zorifertinib's metabolism and interaction potential based on available literature.

Aspect Findings for this compound Key References & Notes
Metabolism (CYP450) Metabolized by CYP450 enzymes; In silico and in vitro studies predict involvement. [1]
Reactive Metabolites Yes. The N-methyl piperazine ring undergoes Phase I metabolism, forming iminium ion intermediates; trapped as cyano adducts and glutathione (GSH) conjugates. [1] Suggests potential for mechanism-based inhibition or idiosyncratic toxicity.

| Primary Metabolic Pathways | Phase I: N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination. Phase II: Direct sulphate and glucuronic acid conjugation. | [1] Identified in both in vitro (rat liver microsomes/hepatocytes) and in vivo (rat) models. | | Clinical DDI Evidence | Limited specific clinical DDI data publicly available. | No direct clinical DDI studies were identified in the search results. |

Experimental Protocols for Metabolic Profiling

For researchers aiming to characterize the metabolic fate of new chemical entities like this compound, the following protocols from the literature can serve as a guide.

In Silico Prediction of Metabolism and Reactivity
  • Objective: To predict vulnerable metabolic sites and potential reactive pathways computationally.
  • Methodology:
    • Use software such as the WhichP450 module in the StarDrop platform to predict the primary sites of metabolism and the CYP isoforms most likely to be involved [1].
    • Use the XenoSite reactivity model (a freely available online tool) to predict the potential for bioactivation and formation of reactive metabolites [1].
  • Application: This provides an early, rapid assessment to guide the design of subsequent in vitro experiments.
In Vitro Metabolite Profiling and Trapping of Reactive Intermediates
  • Objective: To identify stable and reactive metabolites generated in a liver microsome system.
  • Methodology [1]:
    • Incubation System: Incubate the drug candidate (e.g., this compound) with Rat Liver Microsomes (RLMs) or human liver microsomes, supplemented with NADPH (cofactor for CYP450 enzymes).
    • Trapping Reactive Intermediates: To capture soft electrophiles (e.g., iminium ions), supplement the system with 1.0 mM potassium cyanide (KCN). To capture hard electrophiles, use 1.0 mM glutathione (GSH).
    • Sample Preparation: Precipitate proteins from the incubation matrix using solvents like acetonitrile.
    • Analysis: Analyze the extracts using Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS). Use collision-induced dissociation (CID) to obtain structural information on the metabolites and adducts.
  • Key Parameters: The study on this compound used an Agilent Eclipse Plus C18 column with a gradient mobile phase of 0.1% formic acid and acetonitrile over a 65-minute run time [1].

Diagram: Workflow for Assessing CYP450 Interaction Potential

The diagram below outlines a logical workflow for evaluating the drug-drug interaction potential of a novel drug like this compound, from initial screening to risk assessment.

Start Start: Novel Drug Candidate InSilico In Silico Analysis Start->InSilico Computational Screening InVitroMeta In Vitro Metabolite ID InSilico->InVitroMeta Hypothesis Generation InVitroEnz In Vitro Enzyme Mapping InVitroMeta->InVitroEnz Identify Major Pathways InVitroInhib In Vitro Inhibition & MBI Assessment InVitroEnz->InVitroInhib Determine Key CYP(s) ClinicalDDI Clinical DDI Studies InVitroInhib->ClinicalDDI If Risk Indicated RiskAssess Final DDI Risk Assessment InVitroInhib->RiskAssess If Risk is Low ClinicalDDI->RiskAssess Quantify Interaction

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: Our in vitro data suggests this compound forms reactive metabolites. What is the clinical significance of this? A1: The formation of reactive metabolites, such as the iminium ions from the N-methyl piperazine ring in this compound, is a potential red flag for idiosyncratic drug toxicity [1]. It does not automatically mean the drug will be toxic in humans, but it indicates a risk that requires careful evaluation. This finding should prompt further investigations, including mechanism-based inhibition (MBI) assays to see if the reactive metabolites irreversibly inhibit CYP enzymes [2], and thorough preclinical toxicology studies.

Q2: Which specific CYP450 enzymes are most critical to investigate for this compound interactions? A2: While the specific isoforms for this compound are not fully detailed, the research highlights that six enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) metabolize 90% of drugs [3]. Furthermore, other EGFR-TKIs are known to be substrates of CYP3A4 and, to a lesser extent, CYP1A2 and CYP2D6 [4]. Therefore, the initial screening should prioritize CYP3A4, followed by CYP2D6, CYP1A2, and the CYP2C family. The in silico prediction from the WhichP450 software can help narrow this focus [1].

Q3: How should we manage the risk of DDIs in early clinical trials with this compound? A3: In the absence of comprehensive clinical DDI data, a precautionary approach is recommended based on preclinical findings:

  • Exclusion Criteria: Consider excluding patients taking strong CYP450 inducers (e.g., rifampin, carbamazepine) or potent inhibitors (e.g., clarithromycin, itraconazole), especially of the predicted primary metabolic pathways [3] [5] [4].
  • Therapeutic Drug Monitoring (TDM): If feasible, implement TDM to track plasma levels of this compound, especially if a patient requires a concomitant medication with known CYP450 interaction potential.
  • Close Adverse Event Monitoring: Vigilantly monitor for signs of toxicity (e.g., severe skin reactions, hepatotoxicity) or reduced efficacy, which could indicate a DDI.

Key Takeaways for Researchers

  • Metabolism and Reactivity: this compound is metabolized by CYP450 enzymes and can form reactive intermediates, a finding that must be factored into its overall safety assessment [1].
  • Evidence Gap: A significant gap exists between the in vitro metabolic data and confirmed clinical drug-drug interactions. The available information is primarily preclinical.
  • Proactive Screening: Employ a structured workflow—from in silico predictions to targeted in vitro studies—to efficiently characterize the DDI potential of new drug candidates.

References

Zorifertinib treatment beyond progression management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Zorifertinib Fact Sheet for Researchers

The table below summarizes the key characteristics of this compound based on current research and development data.

Feature Description
Drug Type Small molecule, Oral EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2]
Primary Indication EGFR-mutant non-small cell lung cancer (NSCLC), particularly with CNS metastases [3] [4]
Key Mechanism Potently inhibits EGFR sensitizing mutations (exon 19 deletion, exon 21 L858R) [2] [4]
Distinguishing Property Designed for complete blood-brain barrier (BBB) penetration [1] [4]
Metabolism Extensive, primarily via Phase I reactions (e.g., N-demethylation, O-demethylation, hydroxylation) [1]
Notable Clinical Evidence EVEREST trial (Phase 2/3) showed improved systemic and intracranial PFS vs. 1st-gen EGFR-TKIs [3] [4]

FAQs and Technical Guide

Mechanism and Pharmacokinetics

Q1: What is the core mechanism of action of this compound? this compound is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It specifically targets and inhibits the intracellular tyrosine kinase domain of EGFR, blocking the signaling pathways that drive the proliferation and survival of cancer cells with EGFR mutations [1]. Its primary targets are the classic EGFR sensitizing mutations: exon 19 deletions and the exon 21 L858R substitution [2] [4].

Q2: What are the key pharmacokinetic and metabolic characteristics to consider in assays? Research indicates that this compound undergoes extensive metabolism. Key characteristics include:

  • Primary Metabolic Pathways: Phase I metabolism includes N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination [1].
  • Reactive Intermediates: The N-methyl piperazine ring can form iminium ion intermediates, which can be trapped with nucleophiles like potassium cyanide (KCN) and glutathione (GSH). Detecting these reactive metabolites is crucial for investigating potential drug-induced toxicities [1].
  • Bioanalytical Methods: Liquid chromatography-ion trap-mass spectrometry (LC-IT-MS) has been used for metabolite profiling and identification in in vitro (rat liver microsomes, hepatocytes) and in vivo (rat urine) matrices [1].
Clinical Application and CNS Focus

Q3: What is the primary clinical rationale for developing this compound? this compound was specifically engineered to have high blood-brain barrier (BBB) permeability. This design makes it a candidate for treating EGFR-mutant NSCLC patients with central nervous system (CNS) metastases, an area where many targeted therapies have limited efficacy [1] [4].

Q4: What clinical trial data supports its use? The phase 2/3 EVEREST trial was a pivotal, multinational study designed for this specific population. It compared first-line this compound against first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with advanced, EGFR-mutant NSCLC and CNS metastases [3] [4].

  • Key Finding: this compound demonstrated a statistically significant improvement in progression-free survival (PFS), both systemically and intracranially, compared to the control TKIs [3] [4].
  • Safety: The safety profile of this compound was reported to be comparable to that of other approved EGFR-TKIs [4].
Troubleshooting and Research Gaps

Your inquiry about "treatment beyond progression" points toward advanced clinical management strategies, which are not explicitly detailed in the available search results. The following diagram outlines a potential investigative workflow for this scenario, based on general oncological principles and the specific information available for this compound.

G cluster_1 Key Investigational Steps start Disease Progression on this compound step1 Comprehensive Re-biopsy & Profiling start->step1 step2 Molecular Analysis step1->step2 step3 Identify Resistance Mechanism step2->step3 step4 Evaluate Treatment Strategies step3->step4 opt1 Continue this compound with Local Therapy (e.g., Radiation) step4->opt1 opt2 Combine with Chemotherapy step4->opt2 opt3 Switch to Alternative Agent (e.g., for T790M, other mutations) step4->opt3 note Preclinical data suggests potential for synergistic combinations note->opt2

Q5: What are the potential strategies when facing disease progression on this compound? As specific clinical protocols for this scenario are not outlined in the search results, the following strategies are based on general principles of oncology drug development and the known properties of the drug:

  • Re-biopsy and Re-profiling: Conduct a new tumor biopsy (systemic or CNS) upon progression for comprehensive genomic profiling to identify the specific resistance mechanism that has emerged [5].
  • Continue this compound with Local Therapy: For patients with isolated or oligo-progression, continuing the current EGFR TKI while adding local therapy (such as stereotactic radiosurgery for a new brain metastasis) can be a valid approach to maintain disease control.
  • Combination Therapy: Explore combination strategies. Preclinical data suggests that this compound can act synergistically with other agents. For instance, one study noted a synergistic effect in preventing noise-induced hearing loss when combined with a CDK2 inhibitor (AZD5438) [6]. This principle can be investigated in the oncology context with standard chemotherapy or other targeted agents.
  • Switch to a Different TKI: If a specific resistance mutation (like T790M) is identified, switching to an appropriate later-generation TKI designed to target that mutation would be a standard approach. This compound's R&D status includes investigations for T790M-positive NSCLC [2].
Experimental and Safety Considerations

Q6: What are critical toxicities to monitor in research settings? While the clinical safety profile is comparable to other EGFR-TKIs [4], metabolic studies highlight the potential for bioactivation. The formation of reactive metabolites (e.g., iminium ions) suggests researchers should closely monitor for mechanism-based toxicities, potentially affecting the liver, skin, and gastrointestinal tract [1].

References

Zorifertinib dose optimization therapeutic window establishment

Author: Smolecule Technical Support Team. Date: February 2026

Established Dosing & Efficacy Data

The table below summarizes the key efficacy and safety data for zorifertinib from the Phase 3 EVEREST trial, which established the current recommended dose [1].

Parameter This compound (200 mg twice daily) Control (gefitinib/erlotinib)
Systemic Median PFS 9.6 months 6.9 months
Intracranial Median PFS 15.2 months 8.3 months
Overall Response Rate (ORR) 68.6% 58.4%
Treatment-Related Adverse Events (TRAEs) 97.7% 94.0%
Grade ≥3 TRAEs 65.9% 18.3%

Key Considerations for Dose Optimization

For your research, the following points are critical when exploring the therapeutic window of this compound:

  • Managing Toxicity with Dose Reduction: Skin toxicity is a primary dose-limiting factor. A published case report documented a patient who started at 300 mg twice daily but required successive dose reductions due to skin rash and pruritus [2]. The patient maintained a complete response in the brain and a sustained systemic response for over 7 years even at a reduced dose of 100 mg twice daily. This provides clinical evidence that lower doses can retain efficacy while mitigating adverse effects [2].
  • High CNS Penetration as a Rationale: this compound was specifically designed for complete blood-brain barrier (BBB) penetration. It is not a substrate for P-glycoprotein or breast cancer resistance protein efflux transporters, resulting in nearly 100% BBB penetration in patients [1] [2]. This high penetration is the foundation of its superior intracranial efficacy and may allow for lower systemic doses to remain effective against CNS metastases compared to other EGFR-TKIs.
  • Metabolic Profile and Potential Toxicity: Understanding the drug's metabolism is key for preclinical toxicity screening. A metabolism study identified that the N-methyl piperazine ring in this compound undergoes Phase I metabolism, forming reactive iminium intermediates [3]. These were trapped as cyano adducts and glutathione conjugates in vitro. Monitoring for these reactive metabolites could be an important part of your experimental protocols to predict potential organ toxicities [3].

Experimental & Troubleshooting Guide

Here are answers to potential FAQs that may arise during your experimental work with this compound.

FAQ 1: What is the recommended starting dose for in vivo models, and how can it be adjusted?

  • Answer: The human equivalent dose of 200 mg twice daily (BID) is the standard starting point based on the EVEREST trial [1] [4]. However, the case report of long-term efficacy at 100 mg BID suggests a lower starting dose could be explored, especially in studies focusing on long-term tolerability [2]. For dose adjustment, implement a step-wise reduction protocol (e.g., from 200 mg to 150 mg to 100 mg BID) triggered by the onset of moderate-to-severe (Grade ≥2) skin toxicities.

FAQ 2: How do I monitor and manage skin toxicities in preclinical models or clinical trial design?

  • Answer: Proactive monitoring is essential. Establish a standardized grading system for dermatological adverse events (e.g., using CTCAE criteria adapted for your model) [5] [2]. For management, the documented successful strategy involves temporary treatment interruption until toxicity resolves to Grade ≤1, followed by re-initiation at a one-level reduced dose, combined with supportive care like topical steroids [2].

FAQ 3: What methodologies are used to assess blood-brain barrier penetration and metabolite profiling?

  • Answer:
    • BBB Penetration: Preclinical studies use Kpuu (unbound brain-to-plasma ratio) to quantify penetration. This compound has shown a high Kpuu,brain of ~0.65 in models, far exceeding erlotinib (0.13) [2]. In clinical settings, efficacy against CNS metastases in trials like EVEREST serves as a functional correlate [1].
    • Metabolite Profiling: Use LC-Ion Trap-MS for metabolite identification. In vitro incubation with rat liver microsomes (RLMs) and hepatocytes, and in vivo studies in Sprague-Dawley rats with urine collection, are established methods. To trap reactive intermediates, supplement RLMs with 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione [3].

Metabolic Pathway & Experimental Workflow

The following diagrams outline the key metabolic pathway of this compound and a proposed experimental workflow for dose optimization studies.

G This compound This compound M1 N-Demethylation This compound->M1 M2 O-Demethylation This compound->M2 M3 Hydroxylation This compound->M3 M4 Defluorination This compound->M4 M5 Dechlorination This compound->M5 RI Reactive Iminium Intermediates M1->RI GSH GSH Conjugates RI->GSH CY Cyano Adducts RI->CY

Figure: this compound Metabolic Activation Pathway. The N-methyl piperazine ring undergoes Phase I metabolism, forming reactive iminium intermediates that can be trapped for analysis [3].

G Start Define Study Aim: e.g., Efficacy vs. Toxicity Step1 In Silico Prediction (WhichP450, XenoSite) Start->Step1 Step2 In Vitro Profiling (Metabolite ID in RLMs, Reactive Trapping) Step1->Step2 Step3 In Vivo Model Dosing (Start at 200 mg BID) Step2->Step3 Step4 Monitor Efficacy & Toxicity (PFS, ORR, Skin Toxicity Grading) Step3->Step4 Step5 Dose Adjustment (Step-wise reduction if needed) Step4->Step5 Step5->Step4 Re-assess Step6 Bioanalysis (PK/PD, Metabolite Profiling, BBB Penetration) Step5->Step6

Figure: Proposed Workflow for this compound Dose Optimization Studies.

The field of oncology dose optimization is evolving with initiatives like FDA's Project Optimus, emphasizing that the maximum tolerated dose may not be the most optimal [6]. For this compound, the evidence strongly supports further investigation into lower dosing regimens to establish a wider therapeutic window without compromising its excellent CNS efficacy.

References

Zorifertinib reactive metabolite mitigation structural modification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary metabolic soft spots in Zorifertinib? The metabolism of this compound is primarily focused on two regions: the N-methyl piperazine ring and the phenyl amine ring. The N-methyl piperazine ring is a major site for Phase I metabolism, leading to N-demethylation and the formation of iminium ion reactive intermediates. The aniline (phenyl amine) moiety on the quinazoline core is a potential site for metabolic activation to form reactive iminoquinone species [1].

  • Which reactive intermediates are formed and how can they be detected? The two main types of reactive intermediates are:

    • Iminium ions from the N-methyl piperazine ring, which can be trapped in vitro using potassium cyanide (KCN) to form stable cyano adducts for detection by LC-IT-MS [1].
    • Iminoquinone species from the phenyl amine ring, which can be trapped using Glutathione (GSH). The resulting GSH conjugates can also be identified by LC-IT-MS [1].
  • What structural modifications can mitigate reactive metabolite formation? Proposed strategies include [1]:

    • For the N-methyl piperazine ring: Introducing a deuterium isotope on the N-methyl group (deuterium substitution), replacing the N-methyl group with a cyclopropyl group, or incorporating the nitrogen into a larger, less labile ring system (ring expansion).
    • For the aniline moiety: Introducing a small, metabolically stable substituent (e.g., methyl or fluoro) at the ortho or para position to block the formation of the iminoquinone, or replacing the chlorine on the phenyl ring with a trifluoromethyl group to prevent potential defluorination.

Experimental Protocol: Profiling Reactive Metabolites of this compound

This protocol is adapted from the research by Al-Shakliah et al. (2022) [1].

Objective

To identify and characterize in vitro reactive metabolites of this compound generated in a rat liver microsomal system using trapping agents and Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS).

Materials and Equipment
  • Test Compound: this compound (AZD-3759)
  • Biological System: Rat Liver Microsomes (RLMs)
  • Cofactor: NADPH (1 mM final concentration)
  • Trapping Agents:
    • 1.0 M Potassium Cyanide (KCN) for iminium ions
    • 1.0 M Glutathione (GSH) for iminoquinones/arene oxides
  • Buffers and Reagents:
    • 100 mM Potassium Phosphate Buffer (pH 7.4)
    • Acetonitrile (ACN), HPLC grade
    • Formic Acid
  • Equipment:
    • Thermostated water bath or incubator (37°C)
    • Centrifuge
    • Vortex mixer
    • LC-IT-MS System (e.g., Agilent 1200 HPLC coupled to 6320 Ion Trap MS)
    • Analytical Column: Agilent Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)
Step-by-Step Procedure

Step 1: Incubation Setup Prepare the following incubation mixtures in duplicate or triplicate:

  • Test Incubation:
    • RLMs (0.5-1.0 mg protein/mL)
    • 100 mM Potassium Phosphate Buffer (pH 7.4)
    • This compound (e.g., 10-50 µM)
    • Trapping Agent (1.0 mM KCN or 1.0 mM GSH)
  • Control Incubations:
    • Negative Control 1: No NADPH
    • Negative Control 2: No Trapping Agent
    • Blank: No Substrate (this compound)

Pre-incubate all mixtures for 5 minutes at 37°C.

Step 2: Reaction Initiation and Quenching

  • Start the metabolic reaction by adding NADPH (1 mM final concentration).
  • Vortex and incubate for 60-120 minutes at 37°C.
  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.
  • Vortex vigorously for 30 seconds and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.

Step 3: Sample Analysis

  • Transfer the clear supernatant to an LC vial.
  • Inject a 10 µL sample into the LC-IT-MS system.

LC Conditions (Example Gradient) [1]:

  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile
  • Flow Rate: 0.25 mL/min
  • Gradient: | Time (min) | % B | | :--- | :--- | | 0 | 5 | | 5 | 5 | | 30 | 30 | | 40 | 40 | | 50 | 80 | | 60 | 90 | | 65 | 5 |

MS Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 4000 V
  • Drying Gas Temperature: 350°C
  • Scan Mode: Full scan and MS² (Collision-Induced Dissociation, CID) for structural elucidation.
Data Interpretation
  • Compare the chromatograms of the test incubation with the control incubations.
  • Identify metabolites and adducts by their molecular ions ([M+H]⁺) and product ion spectra (MS²).
  • New peaks present in the Test Incubation (with NADPH and trapping agent) but absent in the negative controls are potential cyano adducts or GSH conjugates.
  • Use the mass shift from the parent drug to identify adducts:
    • Cyano Adduct: +27 Da (addition of HCN)
    • GSH Conjugate: +307 Da (addition of glutathione, minus H)

The experimental workflow for this protocol is summarized in the following diagram:

G Start Start Experiment Prep Prepare Incubation Mixture Start->Prep PreInc Pre-incubate (5 min, 37°C) Prep->PreInc Initiate Initiate with NADPH PreInc->Initiate Incubate Incubate (60-120 min, 37°C) Initiate->Incubate Quench Quench with ACN Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-IT-MS Analysis Centrifuge->Analyze End Data Interpretation Analyze->End

Identified this compound Metabolites and Adducts

The table below summarizes the reactive metabolites and adducts identified in the referenced study, which your experiments may also detect [1].

Metabolite Type Quantity Detected Key Metabolic Pathways / Trapping Mechanism
Phase I Metabolites (in vitro) 6 N-Demethylation, O-Demethylation, Hydroxylation, Reduction, Defluorination, Dechlorination [1]
Phase II Metabolites (in vitro) 3 Sulphation, Glucuronidation [1]
GSH Conjugates 4 Trapping of iminoquinone/electrophilic intermediates from phenyl amine ring [1]
Cyano Adducts 3 Trapping of iminium ion intermediates from N-methyl piperazine ring [1]

Structural Modification Strategies for Mitigation

Based on the identified metabolic soft spots, the following structural modifications can be proposed to mitigate reactive metabolite formation.

Metabolic Soft Spot Reactive Intermediate Proposed Structural Modification Potential Outcome
N-Methyl Piperazine Iminium ion Deuterium Substitution: Replace -CH₃ with -CD₃ Slows N-demethylation rate (kinetic isotope effect) [1].
Ring Expansion/Blocking: Incorporate N into a larger ring (e.g., piperidine) or add adjacent methyl group Sterically blocks or prevents the metabolic oxidation step [1].
Phenyl Amine Ring Iminoquinone Electron-Withdrawing Substituents: Add -F or -CF₃ at para position Lowers electron density, making oxidation to iminoquinone less favorable [1].
Steric Blocking: Add a small alkyl group (e.g., -CH₃) adjacent to the amine Physically blocks the site of oxidative attack [1].

The relationship between the parent drug, its metabolic pathways, and the resulting intermediates is visualized below.

G ZFB This compound (Parent Drug) SoftSpot1 N-Methyl Piperazine ZFB->SoftSpot1 SoftSpot2 Phenyl Amine Ring ZFB->SoftSpot2 Pathway1 Phase I Oxidation (CYP450) SoftSpot1->Pathway1 Pathway2 Phase I Oxidation (CYP450) SoftSpot2->Pathway2 Intermed1 Iminium Ion Intermediate Pathway1->Intermed1 Intermed2 Iminoquinone Intermediate Pathway2->Intermed2 Adduct1 Cyano Adduct (Detected by LC-MS) Intermed1->Adduct1 Trapped by KCN Adduct2 GSH Conjugate (Detected by LC-MS) Intermed2->Adduct2 Trapped by GSH

References

Zorifertinib versus gefitinib erlotinib intracranial progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Endpoint Zorifertinib Gefitinib/Erlotinib (Control) Hazard Ratio (HR) & p-value
Systemic Median PFS (Primary Endpoint) 9.6 months [1] [2] 6.9 months [1] [2] HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1] [2]
Intracranial Median PFS (by BICR, mRECIST1.1) 17.9 months [3] Not reported (Inferior to this compound) HR: 0.467 (95% CI: 0.352-0.619); p=0.0018 [4] [3]
Intracranial PFS (by Investigator, RANO-BM) Not reported Not reported HR: 0.627 (95% CI: 0.466-0.844) [4] [2]
Overall Survival (OS) 37.3 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3] 31.8 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3] HR: 0.833 (95% CI: 0.524-1.283); OS data was immature [4] [1]
Safety Profile Manageable, consistent with prior data [1] [2] Known safety profile of first-gen EGFR-TKIs [4] -

Experimental Methodology of the EVEREST Trial

The data in the table above is derived from the pivotal EVEREST trial (NCT03653546), a multi-national, randomized, phase 3 study designed to provide high-quality evidence [4].

  • Trial Design: The study was a randomized, controlled, phase 3 trial [4].
  • Patient Population: It enrolled 439 patients with untreated, advanced EGFR-mutant (Exon 19Del or L858R) NSCLC and at least one measurable, non-irradiated CNS metastasis (symptomatic or asymptomatic) [4] [1].
  • Intervention: Patients were randomized 1:1 to receive either This compound (200 mg twice daily) or a control drug (gefitinib 250 mg or erlotinib 150 mg once daily) [4] [3].
  • Primary Endpoint: Blinded Independent Central Review (BICR)-assessed Progression-Free Survival (PFS) based on RECIST 1.1 criteria [4] [1].
  • Key Secondary Endpoints: These included Intracranial PFS, assessed by BICR using modified RECIST 1.1 and by investigators using RANO-BM criteria, overall survival, and safety [4] [2].

Mechanism of Action and CNS Penetration

The superior intracranial efficacy of this compound is attributed to its unique design, which optimizes penetration of the blood-brain barrier (BBB) [4] [5].

G cluster_blood_brain_barrier Blood-Brain Barrier (BBB) Penetration This compound This compound Not a P-gp/BCRP Substrate Not a P-gp/BCRP Substrate This compound->Not a P-gp/BCRP Substrate Gefitinib_Erlotinib Gefitinib_Erlotinib P-gp/BCRP Substrate P-gp/BCRP Substrate Gefitinib_Erlotinib->P-gp/BCRP Substrate Complete BBB Penetration\n(Kpuu ~1.1-1.4) Complete BBB Penetration (Kpuu ~1.1-1.4) Not a P-gp/BCRP Substrate->Complete BBB Penetration\n(Kpuu ~1.1-1.4) High Drug Concentration\nin Brain/CNS High Drug Concentration in Brain/CNS Complete BBB Penetration\n(Kpuu ~1.1-1.4)->High Drug Concentration\nin Brain/CNS Limited BBB Penetration\n(Kpuu ~0.01-0.03) Limited BBB Penetration (Kpuu ~0.01-0.03) P-gp/BCRP Substrate->Limited BBB Penetration\n(Kpuu ~0.01-0.03) Low Drug Concentration\nin Brain/CNS Low Drug Concentration in Brain/CNS Limited BBB Penetration\n(Kpuu ~0.01-0.03)->Low Drug Concentration\nin Brain/CNS Potent Inhibition of\nEGFR in CNS Tumors Potent Inhibition of EGFR in CNS Tumors High Drug Concentration\nin Brain/CNS->Potent Inhibition of\nEGFR in CNS Tumors Suboptimal Inhibition of\nEGFR in CNS Tumors Suboptimal Inhibition of EGFR in CNS Tumors Low Drug Concentration\nin Brain/CNS->Suboptimal Inhibition of\nEGFR in CNS Tumors Superior Intracranial Efficacy Superior Intracranial Efficacy Potent Inhibition of\nEGFR in CNS Tumors->Superior Intracranial Efficacy Limited Intracranial Efficacy Limited Intracranial Efficacy Suboptimal Inhibition of\nEGFR in CNS Tumors->Limited Intracranial Efficacy

The diagram illustrates the key pharmacological difference: this compound is not a substrate for efflux pumps (P-glycoprotein and breast cancer resistance protein), allowing it to achieve high concentrations in the CNS [4] [6]. In contrast, first-generation TKIs like gefitinib and erlotinib are efflux pump substrates, resulting in limited brain penetration and suboptimal intracranial disease control [5] [7].

Interpretation and Clinical Context

  • Sequential Therapy Potential: A key finding is that many patients (59%) who progressed on this compound developed a T790M resistance mutation, making them eligible for subsequent therapy with a third-generation EGFR-TKI like osimertinib [6]. The sequential use of this compound followed by a third-generation TKI showed a promising trend toward extended overall survival [4] [3].
  • Comparison with Osimertinib: While the EVEREST trial did not directly compare this compound with the third-generation TKI osimertinib, it's important to note that osimertinib also has good BBB penetration and is a standard of care [7] [8]. The unique position of this compound is as the first EGFR-TKI specifically designed and approved for the first-line treatment of EGFR-mutant NSCLC with CNS metastases [3].

References

Zorifertinib versus osimertinib lazertinib blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

EGFR-TKI Comparison at a Glance

Feature Zorifertinib (AZD3759) Osimertinib (AZD9291) Lazertinib (YH25448)
Primary Design Goal High BBB penetration for CNS metastases [1] Overcome T790M resistance; later moved to 1st-line [2] [3] Improve on osimertinib's safety and efficacy profile [3]
Generation & Type Third-generation, irreversible EGFR-TKI [1] [4] Third-generation, irreversible EGFR-TKI [2] [3] Third-generation, irreversible EGFR-TKI [3]
Key Clinical Efficacy (PFS) 9.6 months vs. 6.9 months (1st-gen TKI) in CNS mets (EVEREST trial) [1] 18.9 months (monotherapy, FLAURA trial); enhanced with combo therapies [2] Used in combo with Amivantamab; PFS ~2 years (MARIPOSA trial) [3]
Intracranial Efficacy Superior iCPFS; HR 0.467 vs. 1st-gen TKI [1] Effective; combo with chemo shows best PFS in BM [2] Excellent; equivalent to osimertinib [3]
BBB Penetration Very High [1] Good [2] [5] Excellent, equivalent to osimertinib [3]
Notable Safety Manageable AEs; consistent with class [1] Manageable profile [2] Improved vs. osimertinib; avoids toxic metabolite [3]
Key Combination Sequential use with 3rd-gen TKIs [1] Osimertinib + Chemotherapy [2] Lazertinib + Amivantamab (FDA-approved) [3]

Underlying Mechanisms and Clinical Data

The differences in clinical application stem from the distinct development pathways and proven efficacy of each drug.

  • This compound: A Brain-Metastasis-First Strategy

    • Evidence from EVEREST Trial: The phase 3 EVEREST trial established this compound as a first-line treatment for EGFR-mutant NSCLC patients with CNS metastases. It demonstrated a statistically significant improvement in median Progression-Free Survival (PFS) compared to first-generation TKIs (gefitinib/erlotinib): 9.6 months vs. 6.9 months (Hazard Ratio [HR] 0.719) [1].
    • Superior Intracranial Control: The most compelling data for this compound is its intracranial activity. It significantly prolonged intracranial PFS (iPFS), with a Blinded Independent Central Review (BICR) showing a HR of 0.467 versus control, indicating a more than 50% reduction in the risk of intracranial progression [1].
    • Clinical Implication: this compound is a validated first-line option specifically for patients with CNS metastases. The trial also suggested that sequential use of this compound followed by a third-generation EGFR-TKI could potentially extend overall survival [1].
  • Osimertinib: The Backbone of Care and Potent Combinations

    • Established Monotherapy: Osimertinib is a well-established first-line treatment globally. In the foundational FLAURA trial, it showed superior PFS over first-generation TKIs [2].
    • Efficacy of Combination Therapy: A 2025 network meta-analysis of 37 randomized trials shows that osimertinib's efficacy can be enhanced through combinations. Osimertinib combined with chemotherapy significantly improved PFS compared to osimertinib monotherapy and other TKIs, including in patients with brain metastases (BM) [2]. For patients with BM, osimertinib + chemotherapy provided the best PFS benefit compared to all other interventions, including amivantamab + lazertinib and this compound [2].
  • Lazertinib: A Refined Profile and Powerful Combination

    • Design and Safety Improvements: Lazertinib was structurally designed to improve upon osimertinib's medicinal chemistry profile. A key advancement is the avoidance of a toxic metabolite (AZ5014) associated with osimertinib, which may contribute to a superior safety and tolerability profile [3].
    • The MARIPOSA Regimen: Lazertinib's primary clinical role is in combination with the bispecific antibody amivantamab. This FDA-approved combination (from the MARIPOSA trial) achieves a PFS of approximately two years, representing a meaningful advancement in mutant EGFR NSCLC therapy [3]. Its BBB penetration is excellent and equivalent to osimertinib [3].

The following diagram illustrates the development rationale and current positioning of these three agents within the treatment landscape for EGFR-mutant NSCLC.

architecture Start Treatment Goal for EGFR-mutant NSCLC CNS This compound Start->CNS Pre-existing or High Risk of CNS Mets Standard Osimertinib (Backbone Therapy) Start->Standard No CNS Mets Standard Risk Combo Lazertinib + Amivantamab (Combination Therapy) Start->Combo Seek Maximal Efficacy C_Reason Rationale: Designed for high BBB penetration CNS->C_Reason S_Reason Rationale: Established global standard, good BBB penetration Standard->S_Reason Co_Reason Rationale: Superior PFS; lazertinib has improved safety profile Combo->Co_Reason

Key Takeaways for Clinical and Research Decisions

  • For patients with untreated, symptomatic, or asymptomatic CNS metastases, This compound is a compelling, evidence-based first-line choice due to its high BBB penetration and proven superior intracranial control over first-generation TKIs [1].
  • Osimertinib remains a versatile cornerstone of treatment. Its efficacy is robust both as monotherapy and can be significantly amplified, especially for controlling brain metastases, by combining it with chemotherapy [2].
  • The lazertinib-amivantamab combination represents the current frontier for achieving the longest progression-free survival, making it a strong option for patients who can tolerate combination therapy and seek maximal efficacy [3].
  • The choice between osimertinib and lazertinib (in combination) may be influenced by lazertinib's potentially improved safety profile, which was a key objective of its design [3].

References

Zorifertinib clinical outcomes EGFR L858R versus exon 19 deletion subgroups

Author: Smolecule Technical Support Team. Date: February 2026

Zorifertinib Clinical Outcomes from the EVEREST Trial

The following table summarizes the key efficacy results of this compound from the phase 3 EVEREST trial, which involved patients with untreated, EGFR-mutant (Ex19del or L858R) NSCLC and CNS metastases [1] [2]:

Outcome Measure This compound Result Control Arm (1st-gen EGFR-TKI) Result Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 9.6 months 6.9 months HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1]
Median Intracranial PFS 17.9 months [2] Information missing HR: 0.467 (95% CI: 0.352-0.619) [1]
Intracranial Objective Response Rate (ORR) 75.0% [3] Information missing Information missing
Overall Survival (OS) Median OS 37.3 months (estimated) [1] Median OS 31.8 months (estimated) [1] HR: 0.833 (95% CI: 0.524-1.283) [1]

Trial Design and Patient Population:

  • Clinical Trial: Phase 3 EVEREST trial (NCT03653546) [1] [2].
  • Patient Profile: 439 patients with treatment-naive, EGFR-mutant (Ex19del or L858R) advanced NSCLC and CNS metastases [1] [2].
  • Mutation Distribution: Most patients (55%) had the L858R mutation, while the remaining 45% presumably had Ex19del [1].
  • Intervention: Patients were randomized 1:1 to receive this compound (200 mg twice daily) or a first-generation EGFR-TKI (gefitinib or erlotinib) [1] [2].
  • Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria [1].

While the subgroup analysis based on mutation type is not detailed in the available data, the study concluded that this compound demonstrated a significant PFS benefit in the overall population, which consisted of these two major mutation types [1].

This compound's Mechanism and CNS Penetration

This compound was specifically designed to address the challenge of treating central nervous system (CNS) metastases.

cluster_1 Blood Vessel Lumen cluster_2 Blood-Brain Barrier (BBB) cluster_3 Brain / CNS Tissue This compound This compound Tumor_Cell EGFR-mutant Tumor Cell This compound->Tumor_Cell High BBB Penetration (Not an efflux substrate) EGFR EGFR Receptor This compound->EGFR Inhibits Other_TKIs Other EGFR-TKIs (e.g., Gefitinib) Efflux_Pump Efflux Pump Proteins (P-glycoprotein / BCRP) Other_TKIs->Efflux_Pump Substrate for Efflux Pumps Efflux_Pump->Other_TKIs Pumped Back Tumor_Cell->EGFR Apoptosis Apoptosis & Tumor Regression EGFR->Apoptosis

Diagram: Mechanism of this compound's Enhanced CNS Penetration. This compound is designed to not be a substrate for efflux pump proteins (P-glycoprotein/BCRP) at the blood-brain barrier, allowing it to achieve high concentrations in the CNS to target EGFR-mutant tumor cells [4] [3].

  • Key Property: this compound is a novel EGFR-TKI engineered for high blood-brain barrier (BBB) penetration. It is not a substrate for efflux transporter proteins like P-glycoprotein, which allows it to achieve high concentrations in the central nervous system (CNS) and cerebrospinal fluid (CSF) [3].
  • Preclinical Evidence: In mouse models, this compound showed a much higher unbound brain-to-plasma ratio (Kpuu, brain ~0.65) compared to erlotinib (Kpuu, brain ~0.13) [3].
  • Clinical Implication: This property underpins its efficacy in treating NSCLC patients with CNS metastases, a population with high unmet need [2].

References

Zorifertinib safety profile comparison other EGFR tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Zorifertinib vs. Other EGFR-TKIs: Efficacy & Safety Overview

The table below summarizes the available efficacy and safety data for this compound and other EGFR-TKIs used in EGFR-mutant NSCLC with CNS metastases.

Drug (Generation) Primary Efficacy (PFS in CNS mets) Key CNS Efficacy Data Most Common/Relevant Safety Profile
This compound (Novel) 9.6 months (vs. 6.9 mos with 1st-gen) [1] iPFS HR: 0.467 (vs. 1st-gen); ORR: 75% in phase 3 trial [2] Manageable AEs; Predominantly grade 2-3 skin toxicity (dry skin, pruritus) leading to dose reduction [2]
Osimertinib (3rd) N/A (Superior to 1st-gen in FLAURA) [3] iPFS: Not Reached (vs. 13.9 mos for 1st-gen); CNS ORR: 66% [2] Not fully detailed in results; generally improved safety vs. earlier gens [4]
Lazertinib (3rd) N/A Median PFS: 16.4 months in patients with brain metastases [2] Lowest rate of high-grade (≥grade 3) AEs among 3rd-gen TKIs [5]
Furmonertinib (3rd) N/A High numerically objective response rate in second-line (74.0%) [5] Lowest overall AE incidence among 3rd-gen TKIs [5]
Gefitinib/Erlotinib (1st) 6.9 months (control arm in EVEREST) [1] Limited CNS efficacy due to poor BBB penetration [3] N/A
Afatinib (2nd) N/A Lack of CNS efficacy demonstrated in real-world data [3] N/A

Abbreviations: PFS (Progression-Free Survival); iPFS (Intracranial PFS); HR (Hazard Ratio); ORR (Objective Response Rate); AE (Adverse Event); BBB (Blood-Brain Barrier; CNS (Central Nervous System); mets (metastases).

Detailed Safety and Management Profile of this compound

The safety profile of this compound is characterized primarily by dermatologic toxicity, which is consistent with the class effects of EGFR inhibitors.

  • Most Common Adverse Events: The primary toxicity is skin-related, including dry skin and pruritus (itching). In a reported case, a patient experienced grade 2 skin toxicity after three weeks of treatment at 300 mg twice daily, and later grade 3 pruritus after five months, both of which were managed with temporary discontinuation, supportive care (oral minocycline, topical steroids), and dose reduction [2].
  • Dose Reductions: The case report demonstrates that dose reductions (from 300 mg to 200 mg, then to 150 mg, and finally to 100 mg, all twice daily) effectively managed toxicities while maintaining long-term efficacy over seven years [2]. The phase 3 EVEREST trial used a dose of 200 mg twice daily [1] [2].
  • Overall Manageability: The EVEREST trial concluded that the adverse events associated with this compound were "manageable" with appropriate interventions [1].

Experimental Protocols from Key Studies

For reproducibility, here are the methodologies from the pivotal trials cited.

Phase 3 EVEREST Trial (this compound) [1]
  • Objective: To compare the efficacy and safety of first-line this compound versus first-generation EGFR-TKIs in advanced NSCLC with CNS metastases.
  • Population: 439 patients with untreated, EGFR-mutant (exon 19Del or L858R) NSCLC and non-irradiated CNS metastases.
  • Design: Randomized (1:1), open-label, multicenter phase 3 trial.
  • Intervention: Experimental arm received this compound; control arm received gefitinib or erlotinib.
  • Primary Endpoint: Blinded Independent Central Review (BICR)-assessed Progression-Free Survival (PFS) per RECIST 1.1.
  • Key CNS Endpoints: Intracranial PFS assessed by BICR per modified RECIST 1.1 and by investigator per RANO-BM criteria.
Network Meta-Analysis (3rd-gen EGFR-TKIs) [5]
  • Objective: To compare the efficacy and adverse events of five third-generation EGFR-TKIs as first-line and second-line therapies.
  • Method: A Bayesian hierarchical network meta-analysis was conducted.
  • Data Synthesis: Hazard ratios (HR) for PFS and odds ratios for AEs were calculated, comparing each third-generation TKI to first-generation TKIs (gefitinib).
  • Subgroup Analysis: Efficacy was evaluated in subgroups defined by mutation type (exon 19Del vs. L858R) and the presence of brain metastases.

EGFR-TKI Signaling Pathway and CNS Penetration

The following diagram illustrates the mechanism of action of EGFR-TKIs and the key differentiator for this compound.

architecture EGFR_Extracellular EGFR Extracellular Domain EGFR_TK EGFR Tyrosine Kinase Domain EGFR_Extracellular->EGFR_TK Ligand Binding & Dimerization Downstream Downstream Pathways (MAPK, PI3K/AKT, STAT3) EGFR_TK->Downstream Phosphorylation Activation Cellular_Response Cellular Proliferation & Survival Downstream->Cellular_Response BBB Blood-Brain Barrier (BBB) Pgp_BCRP Efflux Transporters (P-glycoprotein, BCRP) BBB->Pgp_BCRP Limits Penetration CNS_Penetration Therapeutic Concentration in CNS Pgp_BCRP->CNS_Penetration Efflux Action PK_Group Pharmacokinetics (CNS Penetration) MoA_Group Mechanism of Action (Tumor Cell)

This diagram outlines the core logic of EGFR-TKI therapy in CNS metastases. The Mechanism of Action (right) shows how all EGFR-TKIs inhibit the EGFR signaling pathway to suppress tumor growth [4]. The critical Pharmacokinetics factor (left) highlights that a drug's efficacy against CNS metastases depends on its ability to cross the Blood-Brain Barrier (BBB). This compound was specifically designed to avoid efflux by transporters like P-glycoprotein, resulting in high CNS penetration, which is its key differentiating feature [2].

Conclusion and Comparative Outlook

  • Key Safety Consideration: While the overall AE profile is manageable, the skin toxicity requires proactive monitoring and dose management.
  • Position in Treatment Landscape: The data supports this compound as a novel, well-validated first-line option specifically for patients with EGFR-mutant NSCLC and CNS metastases [1]. Its high BBB penetration offers a distinct advantage in this patient population.
  • Comparative Gaps: A comprehensive quantitative comparison of specific AE rates (e.g., diarrhea, stomatitis, CV events) between this compound and all other EGFR-TKIs is not possible with the current data. A systematic review and network meta-analysis incorporating the latest phase 3 trial data would be required to fill this gap.

References

Zorifertinib quality of life outcomes neurocognitive function preservation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile of Zorifertinib

The following table summarizes the key efficacy and safety data for this compound from the phase 3 EVEREST trial, comparing it to first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [1] [2].

Table 1: Efficacy and Safety Data from the EVEREST Trial (this compound vs. Control)

Parameter This compound (n=220) Control (gefitinib/erlotinib) (n=219) Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) 9.6 months 6.9 months HR: 0.719; p=0.0024 [1] [2]
Intracranial PFS (by BICR) Not Reported (Significantly longer) Not Reported HR: 0.467 [1]
Intracranial PFS (by Investigator) 17.9 months Not Reported HR: 0.627; p=0.0018 [2]
Intracranial Objective Response Rate (ORR) 75.0% Not Reported [1]
Common Adverse Events (AEs) Rash, dry skin, pruritus (manageable with dose reduction) - Comparable to other EGFR-TKIs [3] [1]

EVEREST Trial Experimental Protocol

To help you evaluate the context of the data, here are the key methodological details of the pivotal EVEREST trial [1] [4].

  • ClinicalTrials.gov Identifier: NCT03653546
  • Study Design: Multinational, multicenter, randomized, open-label, controlled phase 3 trial.
  • Patient Population: 439 patients with treatment-naive, advanced EGFR-mutant (Exon 19Del or L858R) NSCLC and at least one non-irradiated CNS metastasis (symptomatic or asymptomatic).
  • Intervention: Patients were randomized 1:1 to receive This compound (200 mg twice daily) or a control (gefitinib 250 mg or erlotinib 150 mg once daily).
  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.
  • Secondary Endpoints: These included Intracranial PFS, Overall Survival (OS), Objective Response Rate (ORR), and notably, Quality of Life [1] [2] [4]. The specific QoL measurement instrument used is not mentioned in the available sources.
  • Key Mechanistic Insight: this compound was specifically designed not to be a substrate for the efflux transporters P-glycoprotein (P-gp) and BCRP, which allows it to achieve high and sustained concentrations in the brain and cerebrospinal fluid [3] [5]. The diagram below illustrates this key mechanism of action.

G Blood Blood Vessel BBB Blood-Brain Barrier (BBB) Endothelial Cells with P-gp/BCRP Efflux Pumps Blood->BBB EGFR-TKI Molecules Brain Brain Tissue / Tumor BBB->Brain Other EGFR-TKIs Substrates for P-gp/BCRP Effluxed Back to Blood BBB->Brain This compound NOT a P-gp/BCRP Substrate Free Diffusion

Research Gaps and Future Directions

The search results confirm that while the control of CNS progression is a strong indicator of potential neurocognitive benefit, direct measurement of this aspect is not yet publicly available from the main EVEREST trial results.

  • Lack of Reported Neurocognitive Data: None of the available articles or abstracts from the EVEREST trial mention specific neurocognitive assessment tools (such as the Mini-Mental State Examination or Montreal Cognitive Assessment) or their results.
  • Quality of Life as a Secondary Endpoint: Although QoL was a defined secondary endpoint in the trial protocol [1] [4], the quantitative results have not been published in the currently available sources.
  • Ongoing Research: A new, prospective observational cohort study (NCT07143045) is currently recruiting patients to further evaluate the survival benefits and safety of this compound [6]. This real-world study may provide more comprehensive data on patient-centered outcomes, though specific neurocognitive endpoints are not listed in the brief summary.

Conclusion

  • This compound demonstrates superior systemic and intracranial efficacy compared to 1st-generation EGFR-TKIs in patients with CNS metastases, with a manageable safety profile.
  • Its unique design to bypass BBB efflux pumps is a key differentiator.
  • However, a critical data gap exists regarding its direct impact on neurocognitive function preservation and detailed QoL metrics.

To complete your guide, you may need to:

  • Monitor for future publications from the EVEREST trial authors, as QoL data is often published after the primary efficacy and safety results.
  • Follow the results of the ongoing real-world study (NCT07143045) for additional insights into patient outcomes.

References

Zorifertinib biomarker development treatment response prediction

Author: Smolecule Technical Support Team. Date: February 2026

Zorifertinib vs. Other EGFR-TKIs: Efficacy and Characteristics

Feature This compound First-Gen EGFR-TKIs (Gefitinib, Erlotinib) Third-Gen EGFR-TKI (Osimertinib)
Primary Indication First-line EGFRm NSCLC with CNS metastases [1] First-line EGFRm NSCLC [2] First-line EGFRm NSCLC; T790M-positive NSCLC [3]
Key Design Feature Complete blood-brain barrier penetration; not a P-gp substrate [1] Limited BBB penetration [4] Moderate BBB penetration (Kpuu~0.1-0.3) [4]
Predictive Biomarker EGFR exon 19 del or exon 21 L858R [1] EGFR exon 19 del or exon 21 L858R [3] EGFR exon 19 del, L858R (1st-line); T790M (2nd-line) [3]
Pivotal Trial (vs. 1st-gen TKI) EVEREST (NCT03653546) - Phase 3 [5] [1] N/A FLAURA (NCT02296125) - Phase 3
Median PFS (Overall) 9.6 months (vs. 6.9 months in control) [1] 6.9 months (control arm in EVEREST) [1] ~18.9 months (per FLAURA trial)
Intracranial PFS 17.9 months (HR=0.63, 95% CI 0.52-0.77) [1] Not a primary focus in early trials ~15.2 months (per pre-specified analysis of FLAURA)
Intracranial ORR Consistent benefit demonstrated [1] Lower than this compound in EVEREST trial [1] High intracranial response
Key Resistance Mechanism T790M (59% at progression) [4] T790M common MET amplification, C797S mutation
Recommended Dose 200 mg twice daily [4] Gefitinib: 250 mg once daily; Erlotinib: 150 mg once daily [5] 80 mg once daily

Experimental Data and Protocols

The primary evidence for this compound comes from the phase 2/3 EVEREST trial and the phase 2 CTONG1702 trial.

  • EVEREST Trial (NCT03653546) Design [5] [1]:

    • Objective: Evaluate efficacy and safety of first-line this compound versus standard TKI (gefitinib or erlotinib) in EGFR-mutated NSCLC with CNS metastases.
    • Population: 439 patients with untreated, advanced EGFR-mutated NSCLC and at least one measurable CNS metastasis.
    • Treatment Arms: 1:1 randomization to this compound (200 mg twice daily) or control (gefitinib 250 mg or erlotinib 150 mg once daily).
    • Primary Endpoint: Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR).
    • Biomarker Analysis: Central testing for EGFR mutations (exon 19 del, L858R) was required for enrollment.
  • CTONG1702 Trial (Arm 8, NCT03574402) Design [4]:

    • Objective: Assess efficacy, safety, and optimal dose of first-line this compound.
    • Population: 30 patients with untreated EGFR-mutated NSCLC and CNS metastases.
    • Dose Selection: Patients enrolled in two cohorts (200 mg vs. 300 mg twice daily) for direct comparison.
    • Primary Endpoint: Objective Response Rate (ORR).
    • Resistance Mechanism Analysis: Next-generation sequencing (NGS) performed on tissue or liquid biopsy at disease progression to identify resistance mechanisms like T790M.

Biomarker Evaluation and Treatment Pathway

Adherence to standardized biomarker testing protocols is critical for identifying eligible patients. The following diagram illustrates the biomarker-driven treatment pathway for this compound.

Start Patient with untreated advanced NSCLC Biopsy Tissue or Liquid Biopsy Start->Biopsy BiomarkerTest EGFR Mutation Test (Exon 19 del or L858R) Biopsy->BiomarkerTest Decision Biomarker Result BiomarkerTest->Decision CNSAssessment MRI for CNS Metastases AdministerZ Initiate First-Line This compound (200 mg BID) CNSAssessment->AdministerZ CNS Metastases Present ZorifertinibEligible EGFR Mutation Positive AND CNS Metastases Present Decision->ZorifertinibEligible Positive OtherOptions Consider other EGFR-TKIs or Treatment Modalities Decision->OtherOptions Negative ZorifertinibEligible->CNSAssessment Progress Monitor for Disease Progression AdministerZ->Progress Retest Re-biopsy / Liquid Biopsy at Progression Progress->Retest T790M_Result T790M Status Retest->T790M_Result SequentialTherapy Consider Third-Generation EGFR-TKI (e.g., Osimertinib) T790M_Result->SequentialTherapy T790M Positive

The diagram above shows that patients with confirmed EGFR mutations and CNS metastases are candidates for first-line this compound. At progression, T790M mutation testing is a critical predictive biomarker for guiding subsequent therapy, with a study showing 59% of patients developed T790M after this compound failure [4].

Key Insights for Researchers

  • Optimal Dose is 200 mg BID: The CTONG1702 trial provided key dose optimization data, showing the 200 mg twice daily dose offered a superior efficacy and safety profile compared to 300 mg twice daily [4].
  • Sequencing Strategy Shows Promise: The high rate of T790M-mediated resistance after this compound suggests a viable treatment pathway. Data indicates promising overall survival (median OS of 37.3 months) when this compound is sequenced with a third-generation TKI post-progression [1] [4].
  • Distinct Mechanism for CNS Efficacy: Unlike other EGFR-TKIs that are substrates for efflux pumps like P-glycoprotein (P-gp) at the blood-brain barrier, this compound is designed to fully penetrate the CNS, explaining its superior intracranial efficacy [1] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

459.1473455 Da

Monoisotopic Mass

459.1473455 Da

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67SX9H68W2

Wikipedia

Zorifertinib

Dates

Last modified: 08-15-2023
1: Tan CS, Cho BC, Soo RA. Next-generation epidermal growth factor receptor
2: Zeng Q, Wang J, Cheng Z, Chen K, Johnström P, Varnäs K, Li DY, Yang ZF, Zhang
(Last updated: 4/20/2016).

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